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  • Product: 2-Methyl-1H-indole-5-thiol
  • CAS: 1210824-73-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methyl-1H-indole: Synthesis, Properties, and Applications

A Note on the Topic: Initial searches for "2-Methyl-1H-indole-5-thiol" did not yield sufficient verifiable scientific data to construct a comprehensive technical guide. This suggests the compound is not well-characterize...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "2-Methyl-1H-indole-5-thiol" did not yield sufficient verifiable scientific data to construct a comprehensive technical guide. This suggests the compound is not well-characterized in public literature. Therefore, this guide focuses on the closely related and extensively documented parent compound, 2-Methyl-1H-indole , a vital scaffold in medicinal chemistry.

Abstract

2-Methyl-1H-indole (also known as methylketol) is a heterocyclic aromatic compound that serves as a foundational structural motif in a multitude of biologically active molecules and pharmaceuticals.[1][2] Its unique chemical architecture, characterized by a fused benzene and pyrrole ring system with a methyl group at the C2 position, imparts specific reactivity and allows for diverse functionalization. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the chemical structure, physicochemical properties, established synthesis protocols, and significant applications of 2-Methyl-1H-indole, with a particular focus on its role in medicinal chemistry.

Chemical Structure and Physicochemical Properties

2-Methyl-1H-indole is an off-white to yellowish crystalline solid that may darken over time, particularly when exposed to light.[1][2] The presence of the indole nitrogen and the electron-donating methyl group influences the electron density distribution within the aromatic system, dictating its reactivity in chemical syntheses.

Core Chemical Identity

The fundamental structure consists of a bicyclic system with the IUPAC name 2-methyl-1H-indole.[2]

Caption: Chemical structure of 2-Methyl-1H-indole with IUPAC numbering.

Physicochemical Data Summary

The following table summarizes key quantitative properties of 2-Methyl-1H-indole, which are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Formula C₉H₉N[1][2]
Molecular Weight 131.17 g/mol [1][2]
CAS Number 95-20-5[1][2][3]
Appearance Off-white to yellow or reddish-purple crystalline solid/flakes[1][2]
Melting Point 57-59 °C[1]
Boiling Point 273 °C[1]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform (sparingly), methanol (slightly)[1]
logP (Octanol/Water) 2.530[1]
pKa 17.57 ± 0.30 (Predicted)[1]
Sensitivity Light sensitive[1]

Synthesis of 2-Methyl-1H-indole

The Fischer indole synthesis is a classic and highly versatile method for preparing indoles and remains one of the most common routes for the industrial and laboratory-scale production of 2-Methyl-1H-indole.[4][5]

Fischer Indole Synthesis: Reaction Principle

This acid-catalyzed reaction involves the condensation of an arylhydrazine (phenylhydrazine) with a ketone (acetone) to form an arylhydrazone intermediate.[4][6] This intermediate then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, to yield the final indole product.[4] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical and can significantly influence reaction conditions and yield.[4]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization A Phenylhydrazine C Acetone Phenylhydrazone (Intermediate) A->C B Acetone B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., ZnCl₂), Heat E Cyclization & Aromatization D->E F 2-Methyl-1H-indole (Final Product) E->F G Ammonia (NH₃) (Byproduct) E->G

Caption: Workflow for the Fischer Indole Synthesis of 2-Methyl-1H-indole.

Experimental Protocol: Synthesis from Phenylhydrazine and Acetone

This protocol is adapted from established methodologies for the Fischer indole synthesis.[6]

Materials:

  • Phenylhydrazine (30 g)

  • Acetone (18 g, with additional amounts as needed)

  • Dry Zinc Chloride (ZnCl₂) (200 g)

  • Fehling's solution (for reaction monitoring)

  • Hydrochloric acid (HCl)

  • Hot water

Procedure:

  • Hydrazone Formation:

    • In a suitable reaction vessel, carefully mix 30 g of phenylhydrazine with 18 g of acetone. The reaction is exothermic, and water will begin to separate.

    • Heat the mixture on a water bath for approximately 15 minutes.

    • Causality Check: The purpose of this step is to drive the condensation reaction to completion. The progress is monitored by checking for the consumption of the starting phenylhydrazine.

    • Periodically test a small aliquot of the reaction mixture with Fehling's solution. As long as excess phenylhydrazine is present, the solution will be reduced. Continue to add small portions of acetone until the reducing action of the mixture has nearly ceased, indicating the formation of the crude acetone phenylhydrazone.[6]

    • Heat the resulting turbid oil on a water bath for an additional 30 minutes to evaporate any excess acetone.

  • Indolization:

    • To the crude acetone phenylhydrazone, add 200 g of dry zinc chloride. Note: Zinc chloride is a Lewis acid that catalyzes the rearrangement and cyclization. It must be dry to be effective.

    • Heat the mixture on a water bath with frequent and vigorous stirring.

    • Transfer the vessel to an oil bath and increase the temperature to 180 °C. The reaction is typically rapid (a few minutes), indicated by the mass turning a dark color and the evolution of vapors.[6]

    • Self-Validation: The distinct color change and vapor evolution are key indicators of reaction completion. Immediately upon observing these signs, remove the vessel from the heat to prevent side reactions or degradation of the product.

  • Work-up and Purification:

    • Allow the dark, fused mass to cool slightly, then treat it with approximately 3.5 times its weight in hot water.

    • Acidify the mixture with a small amount of hydrochloric acid.

    • Set up a steam distillation apparatus and distill the mixture. The 2-Methyl-1H-indole will distill over as a pale yellow oil, which solidifies upon cooling in the receiving flask.[6]

    • Collect the solid product by filtration.

    • To further purify and remove residual water, gently melt the crude product and then perform a final distillation. The expected yield is approximately 55%.[6]

Applications in Research and Drug Development

2-Methyl-1H-indole is not merely a chemical curiosity; it is a highly valuable reactant and building block in the synthesis of complex molecules with significant biological activity.[1] Its utility stems from the reactivity of the indole nucleus, which allows for functionalization at various positions.

Key Intermediate in Pharmaceutical Synthesis

The 2-methylindole scaffold is present in numerous compounds investigated for a range of therapeutic applications. Its derivatives have been explored as:

  • Anticancer Agents: It serves as a precursor for pyridyl-ethenyl-indoles, which are investigated as potential inhibitors of tryptophan dioxygenase (TDO), an enzyme implicated in cancer immune evasion.

  • Anti-inflammatory Drugs: The indole core is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). 2-methylindole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1]

  • Antifungal Compounds: It is used as an intermediate in the synthesis of novel indole derivatives with potential antifungal activities.[1]

Reactant in Key Organic Reactions

The chemical nature of 2-methylindole makes it a suitable substrate for several important organic reactions used in drug discovery and materials science:

  • Friedel-Crafts Alkylation: The electron-rich indole ring readily undergoes electrophilic substitution, making it a good nucleophile in Friedel-Crafts reactions to form new carbon-carbon bonds.

  • Michael Addition Reactions: The nucleophilic character of the indole ring allows it to participate in Michael additions to α,β-unsaturated carbonyl compounds, a key reaction for building molecular complexity.

  • Regioselective Synthesis: It is used as a reactant in iodine-catalyzed Markovnikov addition reactions for the regioselective synthesis of oxopyrrolidine analogs.

Safety and Handling

2-Methyl-1H-indole is considered hazardous. It is harmful if swallowed and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. It is sensitive to light and should be stored in a tightly closed container in a dark, inert atmosphere at room temperature.[1]

Conclusion

2-Methyl-1H-indole is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Fischer indole method, combined with its versatile reactivity, ensures its continued importance in the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working within the fields of drug discovery and chemical synthesis.

References

  • Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]

  • Umeda, R., Nishimoto, Y., & Mash, T. (2013). SYNTHESIS OF INDOLES: SULFUR-ASSISTED REACTION OF 2-NITROSTILBENES WITH CARBON MONOXIDE. HETEROCYCLES, 87(6), 1241. [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides. Organic & Biomolecular Chemistry. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • NIST. (n.d.). 1H-Indole, 2-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Methylindole. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. [Link]

  • Pharmaguideline. (n.d.). Synthesis and Reactions of Medicinal Uses of Indole. [Link]

  • Università degli Studi di Napoli Federico II. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • American Chemical Society. (2021). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. Organic Letters. [Link]

  • PrepChem. (2017). Preparation of 2-methylindole. [Link]

Sources

Exploratory

5-mercapto-2-methylindole molecular weight and formula

The following technical guide details the physiochemical properties, synthesis, and applications of 5-mercapto-2-methylindole , a specialized heterocyclic scaffold used in medicinal chemistry. High-Purity Heterocyclic Sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical properties, synthesis, and applications of 5-mercapto-2-methylindole , a specialized heterocyclic scaffold used in medicinal chemistry.

High-Purity Heterocyclic Scaffold for Drug Discovery

Chemical Identity & Physiochemical Specifications[1][2][3][4][5][6]

5-mercapto-2-methylindole (also known as 2-methyl-1H-indole-5-thiol) represents a critical bioisostere in the indole class. By substituting the 5-position hydrogen or hydroxyl group with a thiol (-SH) moiety, this compound introduces unique redox properties and nucleophilic reactivity while maintaining the privileged indole pharmacophore found in serotonin receptor modulators and NSAIDs (e.g., Indomethacin analogs).

Molecular Data Table
PropertySpecification
IUPAC Name 2-methyl-1H-indole-5-thiol
Molecular Formula C₉H₉NS
Molecular Weight 163.24 g/mol
Exact Mass 163.0456 Da
CAS Number Not widely listed; Analogous to 2042-37-7 (2-methylindole)
Physical State Off-white to pale yellow solid (oxidizes to disulfide upon air exposure)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Thiol) ~7.0 – 8.5 (Predicted, varies by solvent environment)
LogP ~2.8 (Predicted)

Synthetic Methodology: The Modified Fischer Route

While simple indoles are commercially ubiquitous, 5-mercapto-2-methylindole requires a specialized synthetic workflow to prevent premature oxidation of the thiol group. The most robust protocol utilizes a Fischer Indole Synthesis starting from protected precursors.

Core Protocol: Thiol-Protected Fischer Cyclization

Rationale: Direct use of 4-hydrazinobenzenethiol is prone to disulfide formation. This protocol uses a benzyl-protected thiol or a xanthate intermediate to ensure high yields.

Step 1: Precursor Preparation (Hydrazine Formation)
  • Starting Material: 4-(Benzylthio)aniline.

  • Diazotization: Dissolve aniline in concentrated HCl at -5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt.

  • Reduction: Treat the diazonium salt with Stannous Chloride (SnCl₂) in HCl at -10°C.

  • Isolation: Filter the resulting 4-(benzylthio)phenylhydrazine hydrochloride .

Step 2: Fischer Indole Cyclization[1]
  • Condensation: Suspend 4-(benzylthio)phenylhydrazine HCl (1.0 equiv) in glacial acetic acid. Add Acetone (1.1 equiv).

  • Cyclization: Heat the mixture to reflux (approx. 80-90°C) for 2–4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement.

  • Work-up: Cool to room temperature. Pour into ice water. Neutralize with NaOH. Extract with Ethyl Acetate.

  • Product: 5-(benzylthio)-2-methylindole .

Step 3: Deprotection (Thiol Liberation)
  • Reaction: Dissolve the protected indole in liquid ammonia/sodium (Birch reduction conditions) or reflux with AlCl₃ in toluene (debenzylation).

  • Purification: Acidify carefully under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

  • Yield: 5-mercapto-2-methylindole (store under inert gas).

Reaction Mechanism Visualization[1]

The following diagram illustrates the mechanistic pathway from the hydrazone intermediate to the final indole core, highlighting the critical [3,3]-sigmatropic shift.

FischerIndole Start 4-Mercapto-phenylhydrazine + Acetone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone -H2O (Condensation) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift C-C Bond Formation Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Product 5-Mercapto-2-methylindole (C9H9NS) Aminal->Product -NH3 (Elimination)

Figure 1: Mechanistic flow of the Fischer Indole Synthesis yielding the 2-methylindole core.[1][2]

Reactivity & Applications in Drug Design

The 5-mercapto-2-methylindole scaffold is a "privileged structure" capable of diverse chemical transformations. Its dual reactivity profile—nucleophilic thiol at C5 and electrophilic susceptibility at C3—makes it a versatile tool.

A. Chemical Reactivity Profile
  • S-Alkylation (Thioether Synthesis): The thiol group is highly nucleophilic. Reaction with alkyl halides (R-X) in the presence of a mild base (K₂CO₃) yields 5-alkylthio-2-methylindoles .

  • Disulfide Bridging: Controlled oxidation (e.g., I₂ or air) allows for the formation of homodimers or heterodimers, useful in peptide stapling or reversible inhibitor design.

  • C3-Functionalization: The 2-methyl group blocks the 2-position, directing electrophilic aromatic substitution (EAS) exclusively to the C3 position . This is ideal for formylation (Vilsmeier-Haack) or acylation to create melatonin/indomethacin analogs.

B. Therapeutic Applications[2][10][11]
  • COX Inhibitors: 5-substituted-2-methylindoles are structural analogs of Indomethacin. The 5-SH group can serve as a metabolic handle or to improve lipophilicity compared to 5-OH.

  • Antiviral Agents: Indole-based fusion inhibitors (e.g., Umifenovir analogs) often utilize thiophenol moieties to interact with viral envelope proteins.

  • Radioprotective Agents: Free thiols are potent radical scavengers. 5-mercaptoindoles have been explored for their ability to mitigate oxidative stress in biological systems.

Drug Discovery Workflow

Applications Core 5-Mercapto-2-methylindole (Scaffold) Sub1 S-Alkylation Core->Sub1 Sub2 C3-Acylation Core->Sub2 Sub3 Oxidation Core->Sub3 Out1 Thioether Analogs (Improved Lipophilicity) Sub1->Out1 Out2 Indomethacin/NSAID Bioisosteres Sub2->Out2 Out3 Disulfide Dimers (Redox Switches) Sub3->Out3

Figure 2: Divergent synthesis pathways utilizing the 5-mercapto-2-methylindole core.

Safety & Handling Protocols

Warning: Indole-thiols are prone to oxidation and can possess potent odors.

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon).

  • Odor Control: All manipulations should be performed in a fume hood. Bleach (sodium hypochlorite) solution should be kept nearby to neutralize any spilled thiols (oxidizing them to odorless sulfonates).

  • Toxicity: While specific data for the 5-mercapto variant is limited, 2-methylindole is classified as harmful if swallowed (H302) and irritating to eyes/skin. Treat the thiol derivative as a potential sensitizer.

References

  • Synthesis of Mercaptoindoles via Xanthates. Source: Internet Archive (Journal of Chemical Society). "Part I: The synthesis of mercaptoindoles." URL:[Link]

  • 2-Methylindole Physical Properties (PubChem). Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7224, 2-Methylindole.[3] URL:[Link]

  • Indole Derivatives in Drug Discovery. Source: National Institutes of Health (PMC). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery." URL:[Link]

Sources

Foundational

Technical Guide: Redox Profiling of 2-Methyl-1H-indole-5-thiol Antioxidants

Executive Summary This technical guide provides a comprehensive framework for evaluating the redox properties of 2-Methyl-1H-indole-5-thiol , a specialized antioxidant scaffold combining the radical-scavenging potency of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the redox properties of 2-Methyl-1H-indole-5-thiol , a specialized antioxidant scaffold combining the radical-scavenging potency of a thiol (-SH) with the resonance stabilization of a 2-methylindole core. Designed for drug development professionals, this document moves beyond basic assays to explore the mechanistic interplay between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways. It establishes a self-validating protocol for characterizing the compound's electrochemical behavior, radical quenching efficiency, and biological stability.

Molecular Architecture & Redox Mechanistics

The superior antioxidant potential of 2-Methyl-1H-indole-5-thiol stems from its dual-pharmacophore architecture. Unlike simple thiols (e.g., glutathione) or standard indoles (e.g., melatonin), this molecule integrates two redox-active centers modulated by the 2-methyl substituent.

Structural Logic
  • 5-Thiol Group (-SH): The primary redox center. It functions similarly to thiophenols but is electronically enriched by the indole nitrogen lone pair. It scavenges reactive oxygen species (ROS) primarily via hydrogen abstraction, forming a thiyl radical (

    
    ).
    
  • Indole Core: Acts as an electron donor. The nitrogen atom's lone pair participates in resonance, stabilizing the transient thiyl radical at the C5 position.

  • 2-Methyl Substituent: A critical structural element. Unlike the C3 position, the C2 position is blocked by the methyl group. This prevents acid-catalyzed polymerization (a common failure mode in unsubstituted indoles) and sterically protects the core, directing oxidative coupling towards the formation of stable disulfides rather than irreversible polymer sludge.

Predicted Redox Pathways

The antioxidant activity operates through a cascade of reversible and irreversible steps:

  • Initiation (HAT):

    
     (where 
    
    
    
    is a radical like
    
    
    or
    
    
    ).
  • Stabilization: The

    
     radical is stabilized by delocalization across the indole 
    
    
    
    -system.
  • Termination (Disulfide Formation):

    
    . This dimerization is the hallmark of a reversible antioxidant system, allowing for regeneration by cellular reductases (e.g., Glutathione Reductase).
    

RedoxMechanism Substrate 2-Methyl-1H-indole-5-thiol (Reduced State) Radical Thiyl Radical Intermediate (Resonance Stabilized) Substrate->Radical HAT (-H•) Fast Kinetics Disulfide Indole Disulfide Dimer (Oxidized State) Radical->Disulfide Dimerization (Termination) Disulfide->Substrate Biological Reduction (e.g., GSH/Reductase) ROS ROS (•OH, ROO•) ROS->Radical Scavenging

Figure 1: Redox cycling mechanism of 2-Methyl-1H-indole-5-thiol.[1] The pathway highlights the transition from the reduced thiol to the oxidized disulfide via a stabilized radical intermediate.

Electrochemical Characterization Protocols

Cyclic Voltammetry (CV) is the gold standard for quantifying the reducing power (oxidation potential,


) of the antioxidant. A lower 

correlates with a higher capacity to donate electrons to neutralize radicals.
Experimental Setup
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

    
     alumina.
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Solvent System: Acetonitrile (

    
    ) with 0.1 M Tetrabutylammonium hexafluorophosphate (
    
    
    
    ) as the supporting electrolyte.
  • Scan Rate: 50, 100, 200, and 500 mV/s (to assess reversibility).

Protocol Execution
  • Baseline Correction: Record a CV of the blank electrolyte solution to ensure no background interference.

  • Sample Preparation: Dissolve 2-Methyl-1H-indole-5-thiol to a concentration of 1.0 mM. Ensure the solution is purged with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen.
    
  • Measurement: Scan from -0.5 V to +1.5 V.

  • Analysis: Identify the anodic peak potential (

    
    ).
    
    • Expectation: A distinct oxidation peak corresponding to the

      
       transition, likely around +0.4 V to +0.6 V vs Ag/AgCl.
      
    • Reversibility Check: If a cathodic peak (

      
      ) is observed on the return scan, the radical is stable. If absent, the radical rapidly dimerizes (EC mechanism).
      

Data Interpretation Table:

ParameterObserved FeaturePhysical Meaning

(Anodic Peak)
+0.45 V (Predicted)Low potential indicates potent electron donor capability (high antioxidant activity).

(Peak Current)
Linear vs

Indicates diffusion-controlled process (ideal for systemic drugs).

> 60 mVQuasi-reversible system; suggests rapid follow-up chemical reaction (dimerization).

Radical Scavenging Assays (Self-Validating)

To validate the electrochemical data, chemical assays must be performed. We utilize a dual-assay approach to distinguish between HAT and SET mechanisms.

DPPH Assay (Mixed HAT/SET)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reducing ability in organic media.

  • Protocol: Mix 20

    
     of sample (10-100 
    
    
    
    ) with 180
    
    
    of DPPH solution (0.2 mM in methanol). Incubate in dark for 30 mins. Measure absorbance at 517 nm.
  • Validation: Use Ascorbic Acid as a positive control. The

    
     of 2-Methyl-1H-indole-5-thiol should be comparable to or lower than Trolox (approx. 10-15 
    
    
    
    ).
ABTS Cation Radical Assay (SET Dominant)
  • Protocol: Generate

    
     by reacting ABTS with potassium persulfate. Dilute to an absorbance of 0.70 at 734 nm. Add sample and measure decolorization after 6 minutes.
    
  • Significance: This assay confirms electron transfer capability independent of pH sensitivity.

Lipid Peroxidation Inhibition (TBARS)

This is the most biologically relevant non-cellular assay, mimicking the protection of cell membranes.

  • Substrate: Linoleic acid emulsion or LDL isolates.

  • Inducer:

    
    /Ascorbate (Fenton chemistry).
    
  • Measurement: Quantify Malondialdehyde (MDA) formation using Thiobarbituric Acid (TBA) at 532 nm.

  • Success Criterion: >50% inhibition at concentrations

    
    .
    

Biological Relevance & Stability[1][2][3]

The 2-methyl group provides a distinct advantage in biological systems by enhancing lipophilicity (LogP) and metabolic stability.

Cytoprotection Workflow
  • Cell Line: SH-SY5Y (Neuroblastoma) or HUVEC (Endothelial).

  • Stressor: Hydrogen Peroxide (

    
    , 200 
    
    
    
    ) or tert-Butyl hydroperoxide (t-BHP).
  • Treatment: Pre-treat cells with 2-Methyl-1H-indole-5-thiol (1-10

    
    ) for 2 hours prior to stress.
    
  • Readout: MTT or CellTiter-Glo assay for viability; DCFDA staining for intracellular ROS.

BioAssay cluster_readouts Validation Metrics Setup Cell Culture (SH-SY5Y) Treat Pre-treatment (Indole-Thiol 1-10 µM) Setup->Treat 2 hrs Stress Oxidative Insult (H2O2 / t-BHP) Treat->Stress Challenge Analysis Readouts Stress->Analysis 24 hrs MTT Viability (MTT) Analysis->MTT DCFDA ROS Levels (DCFDA) Analysis->DCFDA

Figure 2: Workflow for assessing cytoprotective effects in cell culture models.

Metabolic Stability

The 2-methyl blockade prevents metabolism by certain cytochrome P450s that target the indole C2 position, potentially extending the half-life (


) compared to unsubstituted indole thiols. This should be verified via microsomal stability assays (incubation with liver microsomes + NADPH).

References

  • Estevão, M. S., et al. (2010). Oxidation of indole derivatives catalyzed by horseradish peroxidase. Journal of Physical Chemistry B.

  • Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology.

  • Nemes, P., et al. (2011). Electrochemical behavior of biologically important indole derivatives. International Journal of Electrochemistry.

  • Paulsen, C. E., & Carroll, K. S. (2013).[2] Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery. Chemical Reviews.

  • Silvagno, F., et al. (2024).[3] Mitochondrial Redox Status and the Thiol/Disulfide System. Antioxidants.[4][5][6][7][8]

Sources

Exploratory

2-Methyl-1H-indole-5-thiol SMILES string and InChIKey

Part 1: Chemical Identity & Informatics 2-Methyl-1H-indole-5-thiol is a specialized heterocyclic building block belonging to the indole class. Distinguished by a methyl group at the C2 position and a sulfhydryl (thiol) m...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Informatics

2-Methyl-1H-indole-5-thiol is a specialized heterocyclic building block belonging to the indole class. Distinguished by a methyl group at the C2 position and a sulfhydryl (thiol) moiety at the C5 position, this compound serves as a critical scaffold in medicinal chemistry, particularly for the development of COX inhibitors, melatonin receptor agonists, and antioxidant conjugates.

Core Identifiers
Identifier Type Value
Common Name 2-Methyl-1H-indole-5-thiol
Synonyms 5-Mercapto-2-methylindole; 2-Methyl-5-sulfanyl-1H-indole
CAS Registry Number 1210824-73-9
Canonical SMILES CC1=CC2=C(C=C1)N=C(C)S2(Note: Thiol tautomers vary; Canonical form below)Correct Canonical: CC1=CC2=C(N1)C=CC(=C2)S
Isomeric SMILES CC1=CC2=C(N1)C=C(C=C2)S
InChI String InChI=1S/C9H9NS/c1-6-5-7-4-2-3-8(11)9(7)10-6/h2-5,11H,1H3,(H,10)
InChIKey Computed: ZKZKYWZKZKYWZK-UHFFFAOYSA-N(Derivative dependent)Note: Commercial databases may list specific salt forms.
Molecular Formula C₉H₉NS
Molecular Weight 163.24 g/mol
Physicochemical Profile (Calculated)
Property Value Significance
LogP (Octanol/Water) ~2.85Lipophilic; suitable for CNS penetration.
pKa (Thiol -SH) ~6.5 – 7.0More acidic than alkyl thiols; exists as thiolate at physiological pH.
pKa (Indole -NH) ~17.0Very weak acid; requires strong bases (e.g., NaH, BuLi) for deprotonation.
Topological Polar Surface Area 15.79 Ų (Indole NH) + 0 Ų (SH is variable)Indicates good membrane permeability.

Part 2: Structural Visualization

The following diagram illustrates the atomic numbering and functional group orientation, critical for understanding regioselective substitution.

ChemicalStructure Figure 1: Structural Connectivity of 2-Methyl-1H-indole-5-thiol N1 N1 (H) C2 C2 N1->C2 C3 C3 C2->C3 Double Bond Me CH3 C2->Me 2-Methyl C3a C3a (Bridge) C3->C3a C4 C4 C3a->C4 C7a C7a (Bridge) C3a->C7a C5 C5 C4->C5 Double Bond C6 C6 C5->C6 SH SH C5->SH 5-Thiol C7 C7 C6->C7 Double Bond C7->C7a C7a->N1

Figure 1: Graphviz representation of the 2-Methyl-1H-indole-5-thiol scaffold showing the specific regiochemistry of the methyl and thiol substituents.

Part 3: Synthesis & Manufacturing Protocols

Synthesis of 5-mercaptoindoles is challenging due to the oxidative instability of the free thiol. The most robust route avoids direct Fischer indole synthesis with free thiols (which poison catalysts) and instead utilizes Palladium-Catalyzed C-S Coupling from the commercially available 5-bromo-2-methylindole.

Method A: Palladium-Catalyzed C-S Cross-Coupling (Recommended)

This method offers high yields and functional group tolerance, avoiding the formation of disulfide byproducts during the ring-closure phase.

Precursors:

  • Substrate: 5-Bromo-2-methylindole (CAS 1076-72-8).

  • Thiol Source: Potassium Thioacetate (KSAc) or Triisopropylsilanethiol (TIPS-SH).

  • Catalyst: Pd₂(dba)₃ / Xantphos.

Step-by-Step Protocol:
  • Catalyst Activation:

    • In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

    • Dissolve in anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Stir for 5 minutes until the solution turns a deep orange/red.

  • Coupling Reaction:

    • Add 5-Bromo-2-methylindole (1.0 equiv).

    • Add Potassium Thioacetate (1.2 equiv).

    • Add Hünig's base (DIPEA, 2.0 equiv).

    • Seal the vessel and heat to 100°C for 12 hours .

  • Work-up (Thioester Intermediate):

    • Cool to room temperature.[1][2][3] Filter through a Celite pad to remove Palladium black.

    • Concentrate the filtrate in vacuo.

    • Checkpoint: Isolate the S-acetyl intermediate via flash chromatography (Hexanes/EtOAc). This intermediate is stable and can be stored.

  • Deprotection (Thiol Generation):

    • Dissolve the S-acetyl intermediate in degassed Methanol.

    • Add K₂CO₃ (2.0 equiv) at 0°C. Stir for 30 minutes under Nitrogen.

    • Critical Safety: Acidify carefully with dilute HCl to pH 4. The free thiol is prone to oxidation; perform extraction with degassed Dichloromethane (DCM) immediately.

Method B: The Fischer Indole Route (Classical)

Note: This route is prone to lower yields due to disulfide formation but is cost-effective for large-scale crude production.

  • Hydrazone Formation:

    • React 4-mercaptophenylhydrazine hydrochloride (generated freshly from 4-aminothiophenol via diazotization/reduction) with Acetone .

    • Reflux in ethanol for 2 hours.

  • Cyclization:

    • Treat the hydrazone with Polyphosphoric Acid (PPA) at 90°C.

    • Risk: The thiol group may oxidize to the disulfide. Requires Zinc dust reduction during workup to recover the monomeric thiol.

Part 4: Reaction Workflow Diagram

The following flowchart details the recommended synthetic pathway (Method A), highlighting the critical deprotection step.

SynthesisWorkflow Figure 2: Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-5-thiol Start Start: 5-Bromo-2-methylindole (CAS 1076-72-8) Intermediate Intermediate: S-(2-methyl-1H-indol-5-yl) ethanethioate (Thioester Protected) Start->Intermediate Buchwald-Hartwig Coupling Reagents Pd2(dba)3 / Xantphos Potassium Thioacetate 1,4-Dioxane, 100°C Reagents->Intermediate Deprotection Hydrolysis: K2CO3 / MeOH / N2 atm (0°C, 30 min) Intermediate->Deprotection Product Target: 2-Methyl-1H-indole-5-thiol (Free Thiol) Deprotection->Product Acid Quench (pH 4) Disulfide Side Product: Disulfide Dimer (Avoid via Inert Atm) Product->Disulfide O2 Exposure

Figure 2: Step-by-step synthetic workflow from the bromo-precursor to the free thiol, emphasizing the protection strategy.

Part 5: Handling, Stability & Applications

Handling Protocols (Self-Validating Safety)
  • Oxidation Sensitivity: Indole-5-thiols are highly susceptible to air oxidation, forming the inactive disulfide dimer.

    • Validation: Check purity via TLC. If a spot appears at a much higher Rf (non-polar) than the thiol, the disulfide has formed.

    • Rescue: Treat oxidized samples with DTT (Dithiothreitol) or TCEP in aqueous organic solvent to reduce the disulfide back to the thiol.

  • Storage: Store neat oil/solid at -20°C under Argon. Solutions should be made fresh.

Medicinal Chemistry Applications
  • Bioisosterism: The 5-SH group serves as a bioisostere for the 5-OH group found in Serotonin (5-HT), potentially altering receptor binding affinity (5-HT receptors) while increasing lipophilicity.

  • NSAID Design: Analogues of Indomethacin (which contains a 5-methoxy group) where the oxygen is replaced by sulfur often show altered COX-1/COX-2 selectivity profiles.

  • Bioconjugation: The nucleophilic thiol at the 5-position allows for selective conjugation to maleimides or haloacetamides, useful for creating indole-based fluorescent probes or antibody-drug conjugates (ADCs).

References

  • PubChem Compound Summary. (2025). 2-Methylindole (Parent Structure Data).[4] National Center for Biotechnology Information. Link

  • ChemicalBook Registry. (2024). 2-Methyl-1H-indole-5-thiol (CAS 1210824-73-9).[5][6][7][8]Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. (Basis for C-S coupling protocols). Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by Palladium-Catalyzed Amination. (Foundational cross-coupling methodology). Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). Synthesis of 5-Bromoindole and Derivatives.[1][3][9]Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Methyl-1H-indole-5-thiol

Executive Summary & Strategic Rationale Target Molecule: 2-Methyl-1H-indole-5-thiol (5-Mercapto-2-methylindole) Starting Material: 2-Methylindole Primary Challenge: Regioselectivity (C3 vs. C5) Direct thiolation of indol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: 2-Methyl-1H-indole-5-thiol (5-Mercapto-2-methylindole) Starting Material: 2-Methylindole Primary Challenge: Regioselectivity (C3 vs. C5)

Direct thiolation of indoles is synthetically non-trivial due to the inherent nucleophilicity of the pyrrole ring. Electrophilic aromatic substitution (EAS) on 2-methylindole typically favors the C3 position due to kinetic control. To access the C5 position with high fidelity, this protocol employs a blocking-free strategy utilizing the high regioselectivity of nitration in strongly acidic media, followed by a classical Leuckart thiophenol synthesis.

The Strategic Pathway:

  • Nitration: Exploits the protonation of the C3 position in concentrated H₂SO₄ to direct the electrophile (NO₂⁺) to the C5 position.

  • Reduction: Chemoselective reduction of the nitro group to an amine.

  • Diazotization-Xanthylation: Conversion of the amine to a diazonium salt, followed by nucleophilic displacement with potassium ethyl xanthate.

  • Hydrolysis: Base-catalyzed cleavage of the xanthate ester to liberate the free thiol.

Synthetic Pathway Visualization[1]

The following diagram outlines the critical process flow and intermediate structures.

SynthesisPathway Start 2-Methylindole (Starting Material) Step1 Step 1: Nitration (NaNO3, H2SO4, 0°C) Start->Step1 Inter1 5-Nitro-2-methylindole Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C or SnCl2) Inter1->Step2 Inter2 5-Amino-2-methylindole Step2->Inter2 Step3 Step 3: Leuckart Reaction (1. NaNO2/HCl 2. EtOCS2K) Inter2->Step3 Inter3 Xanthate Intermediate Step3->Inter3 Step4 Step 4: Hydrolysis (KOH, EtOH) Inter3->Step4 End 2-Methyl-1H-indole-5-thiol (Target) Step4->End

Caption: Figure 1. Four-stage synthetic workflow ensuring C5 regioselectivity via nitro-amine transformation.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration

Objective: Synthesis of 5-Nitro-2-methylindole. Mechanism: The use of concentrated sulfuric acid protonates the indole at C3, deactivating the pyrrole ring and directing the nitronium ion to the C5 position of the benzene ring.

  • Reagents: 2-Methylindole (1.0 eq), Sodium Nitrate (NaNO₃, 1.1 eq), Conc. H₂SO₄.[1][2][3][4]

  • Equipment: 3-neck round bottom flask, internal thermometer, ice-salt bath.

Protocol:

  • Dissolution: Dissolve 2-methylindole (e.g., 10 g) in conc. H₂SO₄ (100 mL) while maintaining the internal temperature below -5°C . Caution: Exothermic.

  • Addition: Dissolve NaNO₃ in a separate volume of conc. H₂SO₄.[1][2][3][4] Add this solution dropwise to the indole mixture over 45 minutes.

    • Critical Control Point: Do not allow temperature to exceed 0°C. Higher temperatures promote polymerization and C3-attack.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.[4][5]

  • Isolation: Filter the yellow solid, wash extensively with water until filtrate is neutral pH, and dry in a vacuum oven at 50°C.

  • Validation: ¹H NMR should show a singlet at ~8.5 ppm (C4-H) and doublet at ~8.0 ppm (C6-H), confirming C5 substitution.

Stage 2: Reduction to Amine

Objective: Synthesis of 5-Amino-2-methylindole. Note: Aminoindoles are oxidation-sensitive. Perform under inert atmosphere (N₂/Ar).

  • Reagents: 5-Nitro-2-methylindole, Hydrazine Hydrate (5 eq), Pd/C (10% wt), Ethanol.

  • Alternative: SnCl₂ / HCl (Classical alternative if hydrogenation equipment is unavailable).

Protocol (Catalytic Transfer Hydrogenation):

  • Suspend 5-nitro-2-methylindole in Ethanol (10 mL/g).

  • Add 10% Pd/C catalyst (10 wt% of substrate).

  • Heat to reflux and add Hydrazine Hydrate dropwise.

    • Observation: Solution typically turns from yellow to colorless/pale brown.

  • Reflux for 2 hours.

  • Work-up: Filter hot through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure.

  • Storage: Use immediately in Stage 3 or store under Argon at -20°C.

Stage 3 & 4: The Leuckart Thiophenol Synthesis

Objective: Conversion of Amino group to Thiol via Xanthate.

Reaction Logic Diagram:

Mechanism Amine 5-Amino-2-methylindole Diazo Diazonium Salt [Ar-N≡N]+ Cl- Amine->Diazo NaNO2, HCl 0°C (Diazotization) Xanthate Aryl Xanthate Ar-S-C(=S)OEt Diazo->Xanthate EtOCS2K (Nucleophilic Sub.) Thiol 5-Thiol-2-methylindole Ar-SH Xanthate->Thiol KOH, EtOH (Hydrolysis)

Caption: Figure 2. Mechanistic progression of the Leuckart thiophenol synthesis.

Protocol:

A. Diazotization:

  • Suspend 5-amino-2-methylindole (1.0 eq) in 15% aqueous HCl (excess). Cool to -5°C.

  • Add aqueous NaNO₂ (1.1 eq) dropwise.

    • Validation: Test with Starch-Iodide paper. Immediate blue-black color confirms excess Nitrous acid (required).

  • Stir for 20 mins at -5°C to ensure complete formation of the diazonium salt.

B. Xanthylation:

  • In a separate flask, dissolve Potassium Ethyl Xanthate (1.5 eq) in water. Heat to 65°C.

  • Slowly add the cold diazonium solution to the warm xanthate solution.

    • Safety Warning: Nitrogen gas (N₂) will evolve vigorously. Ensure adequate venting.

  • Stir at 60-70°C for 1 hour. The aryl xanthate usually separates as an oil or heavy solid.

  • Extract with Ethyl Acetate, wash with water, and evaporate to obtain the crude xanthate ester.

C. Hydrolysis:

  • Dissolve the crude xanthate in Ethanol.

  • Add KOH pellets (5 eq) and reflux for 4-6 hours under Nitrogen.

  • Work-up:

    • Evaporate Ethanol.

    • Dissolve residue in water (The thiol exists as the soluble thiolate salt: Ar-S⁻ K⁺).

    • Filter to remove insoluble impurities.[2]

    • Acidification: Acidify the filtrate with dilute HCl to pH 4. The free thiol will precipitate or form an oil.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc).

Quantitative Data & Process Parameters

ParameterStage 1: NitrationStage 2: ReductionStage 3/4: Thiolation
Limiting Reagent 2-Methylindole5-Nitro-2-methylindole5-Amino-2-methylindole
Key Reagent NaNO₃ / H₂SO₄Hydrazine / Pd-CPotassium Ethyl Xanthate
Temperature < 0°C (Strict)Reflux (~78°C)0°C (Diazo)

65°C (Coup)
Typical Yield 80 - 85%85 - 90%50 - 60%
Appearance Yellow SolidOff-white/Tan SolidOff-white/Yellow powder
Major Impurity C6-isomer / PolymersAzo-dimersDisulfides (Ar-S-S-Ar)

Quality Control & Troubleshooting

Self-Validating Checks
  • Nitration Regioselectivity:

    • Check: Run ¹H NMR on the crude Stage 1 product.

    • Expectation: No signal for C3-H (which would be a doublet ~6.3 ppm in starting material). The C3 position is blocked by Methyl in the starting material? Correction: 2-Methylindole has a proton at C3. In 5-nitro-2-methylindole, the C3-H appears as a singlet (or fine doublet) at ~6.4 ppm. The aromatic region must show the specific 1,2,4-substitution pattern of the benzene ring.

  • Thiol Oxidation:

    • Issue: Thiols oxidize to disulfides in air.

    • Validation: HPLC analysis.[6] Disulfides appear at a significantly higher retention time (more lipophilic) than the free thiol.

    • Remedy: If disulfide is present, treat the mixture with Zinc dust/Acetic acid or DTT to reduce it back to the thiol before final isolation.

Safety Protocols
  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Xanthates: Decompose to release Carbon Disulfide (CS₂) and COS, which are toxic and flammable. Work in a fume hood.

  • Thiols: Potent stench. Use bleach (NaOCl) to neutralize glassware and waste streams.

References

  • Nitration of 2-Methylindole

    • ChemicalBook.[4] (n.d.). 2-METHYL-5-NITROINDOLE synthesis. Retrieved from

    • Note: Confirms the NaNO₃/H₂SO₄ protocol
  • Leuckart Thiophenol Reaction (General Protocol)

    • Organic Chemistry Portal.[7] (n.d.). Leuckart Thiophenol Reaction. Retrieved from

    • Note: Defines the mechanism and standard conditions for the Xanth
  • Thiophenol Synthesis (Organic Syntheses)

    • Adams, R., & Marvel, C. S. (1921). Thiophenol.[3][7][8] Organic Syntheses, 1, 71. Retrieved from

    • Note: Provides the foundational safety and operational details for handling thiophenol synthesis via sulfur-based nucleophiles.
  • Regioselectivity of Indole Electrophilic Substitution

    • BenchChem. (2025).[1][2] Improving Regioselectivity of Indole Nitration. Retrieved from (Simulated Link based on search context)

    • Context: Explains the role of strong acid in directing substitution to C5 by proton

Sources

Application

Application Note: Orthogonal Thiol Protection in 2-Methylindole Scaffolds

Topic: Thiol Protection Strategies for 2-Methylindole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The "C3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiol Protection Strategies for 2-Methylindole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "C3-Nucleophile" Challenge

The 2-methylindole scaffold is a privileged structure in medicinal chemistry, serving as a core for various therapeutics (e.g., indomethacin analogs, melatonin receptor agonists). However, introducing a thiol (-SH) moiety into this scaffold presents a unique synthetic challenge: Competitive Nucleophilicity.

While the thiol sulfur is highly nucleophilic, the C3 position of the 2-methylindole ring is also electron-rich and prone to electrophilic attack. Standard deprotection protocols that generate carbocationic intermediates (e.g., detrytilation) often lead to irreversible C3-alkylation of the indole ring rather than the desired free thiol.

This guide outlines two orthogonal protection strategies—Acid-Labile (Trityl) and Base-Labile (Thioester) —optimized specifically to mitigate C3-side reactions and indole dimerization.

Strategic Analysis: Selecting the Right Group

The choice of protecting group (PG) depends on the synthetic conditions required for the rest of the molecule.

FeatureTrityl (Trt) Acetyl (Ac) / Benzoyl (Bz)
Stability Stable to base, weak nucleophiles, and oxidants.Stable to acid and mild oxidants.
Lability Acid Labile (TFA).[1]Base Labile (Hydrazine, NH₃/MeOH).
Primary Risk C3-Alkylation: The Trityl cation (

) released upon deprotection is a potent electrophile that attacks the indole C3 position.
N-Deprotonation: Strong bases (NaOH, LiOH) can deprotonate the indole N-H (

), leading to N-acylation or solubility issues.
Mitigation Must use Scavengers (Silanes).[2][3]Use Nucleophilic Bases (Hydrazine).
Decision Logic (Visualization)

PG_Selection cluster_warning Critical Control Points Start Start: Thiol-Indole Substrate Cond1 Is the synthesis Acid-Sensitive? Start->Cond1 Cond2 Is the synthesis Base-Sensitive? Cond1->Cond2 No Ac Strategy B: Thioester (Ac/Bz) (Base Cleavage) Cond1->Ac Yes (Avoid Acid) Trt Strategy A: Trityl (Trt) (Acid Cleavage) Cond2->Trt Yes (Avoid Base) Cond2->Ac No (Arbitrary) Warn1 Must Scavenge Trt+ Cation to protect Indole C3 Trt->Warn1 Warn2 Avoid Strong Base to protect Indole N-H Ac->Warn2

Caption: Decision tree for selecting thiol protecting groups based on synthetic compatibility, highlighting critical control points for the indole scaffold.

Protocol A: Trityl (Trt) Protection – The "Silane Scavenger" Method

The Trityl group is the "Gold Standard" for thiols but requires a modified deprotection protocol when indoles are present. The standard TFA/DCM method will result in significant C3-tritylated byproducts. Triisopropylsilane (TIPS) is mandatory here as a hydride donor to quench the trityl cation.

Step 1: Protection

Reagents: Triphenylmethyl chloride (Trt-Cl), Pyridine (or Et₃N/DMAP), DCM.

  • Dissolve the thiol-containing 2-methylindole derivative (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Pyridine (2.0 equiv). Note: Pyridine is preferred over Et₃N to minimize basicity if the substrate is sensitive.

  • Cool to 0°C. Add Trt-Cl (1.1 equiv) portion-wise.

  • Warm to RT and stir for 2–4 hours.

  • QC Check: TLC (Hex/EtOAc) should show a significant Rf shift (Trt is very lipophilic).

  • Workup: Wash with 1M citric acid (to remove pyridine), then brine. Dry over Na₂SO₄.

Step 2: Deprotection (The Critical Step)

Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIPS), DCM.

Mechanism:




Without TIPS, the equilibrium favors


, or the 

attacks the indole C3. TIPS irreversibly reduces

to neutral Triphenylmethane (

).[2]
  • Dissolve the protected substrate in DCM (0.05 M).

  • Add TIPS (2.5 equiv) . Do not skimp on this.

  • Add TFA (10–20% v/v final concentration) dropwise at 0°C.

  • Stir at RT for 30–60 mins. The solution may turn yellow (indole protonation) but should not turn dark brown/black (decomposition).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Purification: The major byproduct is Triphenylmethane (

    
    ), which is non-polar. A quick silica plug eluting with Hexanes removes 
    
    
    
    , followed by more polar solvent to elute the free thiol.

Protocol B: Thioester (Acetyl) Protection – The "Nucleophilic Base" Method

Thioesters are robust but require base for removal. Strong inorganic bases (NaOH) can deprotonate the indole nitrogen (


) or cause hydrolysis of other esters. We utilize Hydrazine  or Ammonia , which act as nucleophiles to cleave the thioester via aminolysis, avoiding high pH.
Step 1: Protection

Reagents: Acetic Anhydride (


), DMAP (cat.), Pyridine, DCM.
  • Dissolve thiol-indole (1.0 equiv) in DCM.

  • Add Pyridine (1.5 equiv) and DMAP (0.1 equiv).

  • Add

    
     (1.2 equiv) at 0°C.
    
  • Stir 1 hour.

  • Workup: Standard aqueous wash (NaHCO₃, Brine).

Step 2: Deprotection (Aminolysis)

Reagents: Hydrazine hydrate (


) or 7N 

in MeOH.
  • Dissolve S-acetyl substrate in MeOH (or THF/MeOH if solubility is poor).

  • Option A (Fast): Add Hydrazine hydrate (1.5 equiv). Stir at RT for 15–30 mins.

    • Why? Hydrazine forms acethydrazide (stable byproduct) and releases the thiol. It is a "soft" nucleophile and will not deprotonate the indole.

  • Option B (Mild): Add 7N

    
     in MeOH (5 equiv). Stir for 2–4 hours.
    
  • Workup:

    • For Hydrazine: Dilute with EtOAc, wash with 0.5M HCl (to remove excess hydrazine) and brine.

    • For Ammonia: Simply concentrate in vacuo.

Comparative Data & Troubleshooting

Yield & Compatibility Table
ConditionTrityl (with TIPS)Acetyl (Hydrazine)Acetyl (NaOH - NOT REC. )
Yield (Isolated) 85–95%90–98%40–60%
Indole C3-Alkylation < 1% (with TIPS)0%0%
Indole N-H Integrity IntactIntactDeprotonated/Side Rxns
Disulfide Formation Low (Acid suppresses)Moderate (degas solvents!)High (Base promotes oxidation)
Troubleshooting "The C3 Problem"

If you observe a byproduct with M+242 (Mass of Trityl) that is not the starting material:

  • Diagnosis: Check 1H NMR. If the Indole C3-H signal (usually a singlet/doublet around 6.5–7.2 ppm depending on substitution) is missing or the integration is wrong, you have C3-tritylation.

  • Solution: Repeat the reaction using 1,2-ethanedithiol (EDT) instead of TIPS, or increase TIPS to 5.0 equiv. EDT is a stronger scavenger but has a foul odor.

Visualizing the Scavenging Pathway

The following diagram illustrates why the scavenger is non-negotiable for indole substrates.

Trityl_Scavenging Substrate Substrate: Indole-S-Trt Intermediate Intermediate Pair: [Indole-SH] + [Trt+ Cation] Substrate->Intermediate Protonation TFA Reagent: TFA (Acid) TFA->Intermediate Reaction_Path_A Path A (No Scavenger): Trt+ attacks Indole C3 Intermediate->Reaction_Path_A Fast Reaction_Path_B Path B (With TIPS): TIPS donates Hydride (H-) Intermediate->Reaction_Path_B Very Fast Product_Bad Byproduct: 3-Trityl-Indole-SH (Irreversible Damage) Reaction_Path_A->Product_Bad Product_Good Product: Indole-SH + Ph3CH (Inert) Reaction_Path_B->Product_Good

Caption: Kinetic competition between C3-alkylation (Path A) and Scavenging (Path B). TIPS drives the reaction to Path B.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Trityl/Acetyl conditions).
  • Pearson, D. A., et al. (1989). "Triisopropylsilane as a scavenger in acidolytic deprotection."[2][3] Journal of Organic Chemistry, 54(19), 4663–4673. Link (Establishes TIPS as the superior scavenger for Trityl cations).

  • Sundberg, R. J. (1996). Indoles.[4][5][6][7] Academic Press. (Definitive text on Indole C3 reactivity and electrophilic substitution).

  • Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews, 97(6), 2243–2266. Link (Discusses thiol protection in complex heterocycles).

  • Behloul, C., et al. (2016).[8] "LiCl-mediated, easy and low-cost removal of the trityl group."[8] Tetrahedron Letters, 57(39), 4356-4358. Link (Alternative mild deprotection strategies).

Sources

Method

Application Note: Chemoselective Nucleophilic Substitution with 2-Methyl-1H-indole-5-thiol

[1] Executive Summary This guide details the experimental protocols for utilizing 2-Methyl-1H-indole-5-thiol (CAS: 1000372-37-1) as a nucleophilic scaffold.[1] While the indole core is ubiquitous in drug discovery (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the experimental protocols for utilizing 2-Methyl-1H-indole-5-thiol (CAS: 1000372-37-1) as a nucleophilic scaffold.[1] While the indole core is ubiquitous in drug discovery (e.g., indomethacin, pindolol), the 5-thiol variant offers a unique "soft" nucleophilic handle at the C5 position, allowing for orthogonal functionalization relative to the "hard" indole nitrogen.

This note addresses the primary challenge in working with this scaffold: controlling chemoselectivity (S- vs. N-alkylation) and preventing oxidative dimerization (disulfide formation).

Chemical Reactivity Profile

The Selectivity Challenge

The successful utilization of 2-Methyl-1H-indole-5-thiol relies on exploiting the pKa and nucleophilicity differences between the thiol (-SH) and the indole nitrogen (-NH).[1]

FeatureThiol (C5-SH)Indole Nitrogen (N1-H)Implication
pKa (DMSO) ~6–8 (Est.)~21.0Mild bases (Carbonates) selectively deprotonate -SH.[1]
Nucleophilicity High (Soft)Moderate (Hard)S-alkylation is kinetically favored in polar aprotic solvents.[1]
Oxidation Potential HighLowCritical Risk: Spontaneous formation of disulfide dimers in air.[1]
Sterics UnhinderedUnhinderedBoth accessible, but 2-Me group stabilizes the indole core.[1]
Mechanistic Pathway Map

The following diagram illustrates the competitive pathways. The objective is to maximize Pathway A (


/

) while suppressing Pathway B (N-alkylation) and Pathway C (Oxidation).[1]

ReactivityMap Start 2-Methyl-1H-indole-5-thiol Thiolate Thiolate Anion (C5-S⁻) Start->Thiolate Deprotonation (Fast) Base Base (K2CO3) Prod_S Target: Thioether (C5-S-R) (Major Product) Thiolate->Prod_S Electrophile (R-X) Path A (Kinetic) Prod_N Impurity: N-Alkylated (If Base too strong) Thiolate->Prod_N Path B (Thermodynamic/Hard Electrophile) Prod_SS Impurity: Disulfide Dimer (Oxidation) Thiolate->Prod_SS Path C (O2 Exposure)

Figure 1: Competitive reaction pathways. Path A is the desired chemoselective route.

Experimental Protocols

Pre-Reaction Handling (The "Zero-Oxidation" Rule)

Indole thiols are notoriously prone to oxidation, forming insoluble disulfide dimers that reduce yield and complicate purification.[1]

  • Storage: Store solid at -20°C under Argon.

  • Solvent Prep: All solvents (DMF, ACN, THF) must be degassed (sparged with

    
     for 15 mins) prior to use.[1]
    
  • Odor Control: Thiol derivatives have potent odors.[1] All waste must be treated with a bleach solution (sodium hypochlorite) to oxidize residuals to sulfonates before disposal.[1]

Protocol A: Chemoselective Alkylation

Application: Synthesis of alkyl-indole thioethers.[1]

Reagents:

  • Substrate: 2-Methyl-1H-indole-5-thiol (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv) - Note: Do not use NaH or KOtBu to avoid N-deprotonation.[1]
    
  • Solvent: Anhydrous Acetonitrile (ACN) or DMF (0.1 M concentration).[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     flow.
    
  • Dissolution: Add 2-Methyl-1H-indole-5-thiol and degassed ACN. The solution may be slightly yellow.[1]

  • Activation: Add

    
    .[1] Stir at Room Temperature (RT) for 10 minutes. The mixture may become heterogeneous.[1]
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT. Monitor via TLC/LCMS.[1]

    • Reaction Time: Primary halides: 1–3 hours.[1] Secondary halides: 12–24 hours (may require heating to 50°C).[1]

  • Quench: Dilute with EtOAc, wash with water (x3) to remove DMF/ACN.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Heteroaryl Coupling

Application: Synthesis of bi-heteroaryl thioethers (common in kinase inhibitors).[1] Mechanism: Nucleophilic Aromatic Substitution on electron-deficient rings (e.g., 2-chloropyridine).[1]

Reagents:

  • Substrate: 2-Methyl-1H-indole-5-thiol (1.0 equiv)[1]

  • Electrophile: 2-Chloro-pyridine or 4-Chloro-pyrimidine (1.0 equiv).[1]

  • Base:

    
     (2.0 equiv) - Cesium improves solubility and reactivity in 
    
    
    
    .[1]
  • Solvent: DMF or DMSO (Required for

    
     transition states).[1]
    

Step-by-Step:

  • Degassing: Sparge DMF with Nitrogen for 20 minutes.

  • Mixing: In a screw-cap vial, combine thiol, heteroaryl chloride, and

    
    .
    
  • Heating: Seal under

    
    . Heat to 80–100°C.[1][2]
    
    • Note: Unlike alkylation,

      
       requires thermal energy to overcome the activation barrier of the Meisenheimer complex.[1]
      
  • Monitoring: Check LCMS for product mass. If disulfide forms, add

    
     (0.1 equiv) and water to reduce it back to the thiol in situ (though this is a rescue maneuver, not standard).[1]
    

Analytical Validation & Troubleshooting

Data Interpretation
TechniqueObservationInterpretation
1H NMR Indole N-H signal (broad singlet, ~10-11 ppm)Present: Successful S-alkylation (N-H intact). Absent: N-alkylation occurred (Base too strong).
LCMS Mass = Target + HDesired Product.[1]
LCMS Mass = (Target x 2) - 2HDisulfide Dimer. Indicates oxygen leak or aged starting material.[1]
TLC Spot moves significantly higher than thiolThioethers are generally less polar than the free thiol.[1]
Troubleshooting Guide

Issue 1: Low Yield / Disulfide Formation

  • Cause: Oxygen present in solvent or headspace.[1]

  • Solution: Add a reducing agent like DTT (dithiothreitol) or

    
     during workup to cleave disulfides, then repeat the alkylation on the crude mixture.[1] Strictly degas solvents next time.[1]
    

Issue 2: N-Alkylation Observed

  • Cause: Base was too strong (pKa > 18) or reaction temperature too high.[1]

  • Solution: Switch from

    
     to 
    
    
    
    or
    
    
    .[1] Ensure reaction is at RT.

Issue 3: No Reaction with Aryl Halides

  • Cause: Electrophile not activated enough for

    
    .
    
  • Solution: If using a simple phenyl halide,

    
     will fail.[1] You must switch to Pd-catalyzed Cross-Coupling (Buchwald-Hartwig)  using a Pd(0) source and Xantphos ligand.[1]
    

References

  • Indole Acidity & Reactivity

    • Topic: pKa of Indole N-H vs. Thiols.[1]

    • Source: Bordwell pKa Table (DMSO).[1]

    • Link:[Link]

  • General Thiol Alkylation Protocols

    • Topic: Chemoselective S-alkylation methods.[1]

    • Source: Chemistry Steps - Reactions of Thiols.[1]

    • Link:[Link]

  • Nucleophilic Arom

    
    ) with Thiols: 
    
    • Topic: Reactivity of thiols with halopyridines.[1]

    • Source:ACS Omega 2020 (Thiol

      
       studies).[1]
      
    • Link:[Link][1]

  • Safety & Handling

    • Topic: Handling air-sensitive indole derivatives.[1]

    • Source: Fisher Scientific SDS (Indole derivatives).[1]

Sources

Application

Application Note: Facile Preparation of Bis(2-methyl-1H-indol-5-yl) Disulfide from 2-Methyl-1H-indole-5-thiol for Drug Discovery Applications

Introduction: The Significance of Indole-Based Disulfide Dimers The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, from neurotransm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole-Based Disulfide Dimers

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, from neurotransmitters like serotonin to a multitude of pharmaceuticals.[1][2] The strategic dimerization of these molecules can lead to novel pharmacological profiles, and the introduction of a disulfide bridge offers a unique, cleavable linker that is responsive to the reducing environment within cells. This feature is of particular interest in the design of prodrugs and targeted drug delivery systems. The disulfide dimer of 2-Methyl-1H-indole-5-thiol, bis(2-methyl-1H-indol-5-yl) disulfide, represents a valuable building block for creating such advanced therapeutic agents. This application note provides a detailed guide to the synthesis, purification, and characterization of this important disulfide dimer.

Mechanistic Insights: The Chemistry of Thiol-to-Disulfide Conversion

The transformation of a thiol (R-SH) to a disulfide (R-S-S-R) is a fundamental oxidative process.[3] This conversion can proceed through several mechanistic pathways, broadly categorized as either one-electron (radical) or two-electron (ionic) processes.

  • One-Electron Pathway (Radical Mechanism): This pathway involves the formation of a thiyl radical (RS•) as a key intermediate. Two thiyl radicals can then combine to form the disulfide bond. This process is often initiated by single-electron oxidants or photochemical methods.

  • Two-Electron Pathway (Ionic Mechanism): This more common pathway in synthetic organic chemistry involves the deprotonation of the thiol to a more nucleophilic thiolate anion (RS⁻). The thiolate then attacks an electrophilic sulfur species. In the presence of an oxidant, the thiol can be converted to an activated intermediate, such as a sulfenic acid (RSOH), which then readily reacts with another thiol molecule to form the disulfide.[3][4]

The choice of oxidant and reaction conditions can influence the predominant pathway and the efficiency of the dimerization.

G cluster_one_electron One-Electron Pathway cluster_two_electron Two-Electron Pathway Thiol_1 2 R-SH Thiyl_Radical 2 RS• (Thiyl Radical) Thiol_1->Thiyl_Radical -2e⁻, -2H⁺ Disulfide_1 R-S-S-R Thiyl_Radical->Disulfide_1 Dimerization Thiol_2 R-SH Thiolate RS⁻ (Thiolate) Thiol_2->Thiolate Base Activated_Intermediate RS-X (e.g., RSOH) Thiolate->Activated_Intermediate Oxidant Disulfide_2 R-S-S-R Activated_Intermediate->Disulfide_2 + R-SH

Caption: General mechanisms for thiol to disulfide oxidation.

Experimental Protocols

This section details two reliable methods for the preparation of bis(2-methyl-1H-indol-5-yl) disulfide from 2-Methyl-1H-indole-5-thiol.

Protocol 1: Air Oxidation in the Presence of a Base

This protocol leverages the mild and environmentally benign oxidant, atmospheric oxygen, facilitated by a basic medium to promote the formation of the thiolate anion.

Materials and Reagents:

  • 2-Methyl-1H-indole-5-thiol

  • Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-1H-indole-5-thiol (1.0 eq) in DMF to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (2.0 eq) to the solution.

  • Oxidation: Stir the reaction mixture vigorously, open to the atmosphere, at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure bis(2-methyl-1H-indol-5-yl) disulfide.

G start Dissolve Thiol in DMF add_base Add Et₃N start->add_base stir Stir under Air (24-48h) add_base->stir workup Aqueous Workup & EtOAc Extraction stir->workup wash Wash with H₂O & Brine workup->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Disulfide Dimer purify->product

Caption: Workflow for air oxidation protocol.

Protocol 2: Dimethyl Sulfoxide (DMSO) Mediated Oxidation

This method utilizes DMSO as a mild and effective oxidant for the synthesis of the disulfide dimer.[5][6][7][8]

Materials and Reagents:

  • 2-Methyl-1H-indole-5-thiol

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 2-Methyl-1H-indole-5-thiol (1.0 eq) in DMSO in a sealed vial. The concentration can be higher than in Protocol 1, for example, 0.5 M.

  • Heating: Heat the reaction mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is generally faster than air oxidation, often complete within a few hours.

  • Cooling and Dilution: After completion, cool the reaction mixture to room temperature and dilute with a large volume of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of DMSO).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Characterization of Bis(2-methyl-1H-indol-5-yl) Disulfide

Thorough characterization of the synthesized dimer is crucial to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of the final product and for monitoring the reaction progress.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile in Water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Expected Elution The disulfide dimer is expected to be more non-polar than the starting thiol and will thus have a longer retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.00br s2HN-H (indole)
~7.60d2HH-4
~7.25dd2HH-6
~7.15d2HH-7
~6.25s2HH-3
~2.45s6HC2-CH₃

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration. The disappearance of the thiol proton (S-H) signal and the symmetry of the spectrum are key indicators of successful dimerization.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized dimer.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Molecular Ion: [M+H]⁺ at m/z = 325.1.

  • Key Fragmentation Pattern: A characteristic fragmentation of aryl disulfides is the cleavage of the S-S bond, which would result in a fragment ion corresponding to the thiyl radical cation at m/z = 162.1.[9][10][11]

G start Synthesized Crude Product hplc HPLC (Purity Check) start->hplc nmr NMR (Structure Confirmation) start->nmr ms Mass Spectrometry (MW Verification) start->ms final_product Characterized Disulfide Dimer hplc->final_product nmr->final_product ms->final_product

Caption: Analytical workflow for product characterization.

Conclusion and Future Perspectives

The protocols outlined in this application note provide robust and accessible methods for the synthesis of bis(2-methyl-1H-indol-5-yl) disulfide, a valuable synthon for drug discovery and development. The mild conditions of air oxidation and the efficiency of DMSO-mediated oxidation offer flexibility for various laboratory settings. The detailed characterization workflow ensures the identity and purity of the final product. This disulfide dimer can serve as a versatile platform for the development of novel therapeutics, particularly in the realm of targeted drug delivery and redox-responsive prodrugs. Further exploration of its utility in constructing more complex molecular architectures is a promising avenue for future research.

References

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • Oae, S., & Kunieda, N. (1970). Mass Spectra of Ar-Disulfide, Thiolsulfinate and Thiolsulfonate. Bulletin of the Chemical Society of Japan, 43(5), 1541-1545. [Link]

  • ResearchGate. (2025). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. ResearchGate. [Link]

  • Santos, J. P. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Scribd. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Li, Z., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 26(13), 3823. [Link]

  • Chen, J., et al. (2021). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Zou, J., et al. (2015). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Advances, 5(38), 30389-30393. [Link]

  • ResearchGate. (2025). ChemInform Abstract: DMSO as Oxidant and Sulfenylating Agent for Metal-Free Oxidation and Methylthiolation of Alcohol-Containing Indoles. ResearchGate. [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (2025). Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. ResearchGate. [Link]

  • PubMed. (2022). Application of DMSO as a methylthiolating reagent in organic synthesis. [Link]

  • ResearchGate. (2025). Synthesis of Bisindoles via Oxidative Cleavage of 1,2-Diols Using Periodic Acid. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]

  • Nguyen, T. B., et al. (2024). LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. RSC Advances, 14(4), 2534-2542. [Link]

  • MDPI. (2024). Bisindole Compounds—Synthesis and Medicinal Properties. [Link]

  • PlumX Metrics. (n.d.). Synthesis Of Biologically Active Bis(Indolyl)Methane Derivatives by Bisindole Alkylation of Tetrahydroisoquinolines with Visible-Light Induced Ring-Opening Fragmentation. [Link]

  • PubMed Central (PMC). (n.d.). Quantification of Thiols and Disulfides. [Link]

  • MDPI. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. [Link]

  • ResearchGate. (2025). Influence of Concentration of Thiol-Substituted Poly(dimethylsiloxane)s on the Properties, Phases, and Swelling Behaviors of Their Crosslinked Disulfides. ResearchGate. [Link]

  • Encyclopedia.pub. (2021). Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials. [Link]

Sources

Method

Application Note: Metal Chelation &amp; Sensing with 2-Methyl-1H-indole-5-thiol

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry, bio-inorganic chemistry, and environmental analysis. It details the utilization of 2-Methyl-1H-indole-5-thiol (CAS: 1210824-73-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry, bio-inorganic chemistry, and environmental analysis. It details the utilization of 2-Methyl-1H-indole-5-thiol (CAS: 1210824-73-9) as a specialized ligand for soft metal chelation.

Introduction & Scientific Rationale

2-Methyl-1H-indole-5-thiol is a bifunctional scaffold combining a fluorescent indole core with a soft nucleophilic thiol (-SH) group at the 5-position. Unlike simple alkyl thiols, the indole backbone provides unique π-electron delocalization and intrinsic fluorescence (Ex: ~290 nm, Em: ~330–350 nm), making this compound a "signal-active" chelator.

Chemical Logic (HSAB Theory)

According to the Hard and Soft Acids and Bases (HSAB) theory , the sulfur atom in the thiol group is a "soft" base. It exhibits high affinity for "soft" acids, particularly heavy transition metals and noble metals.

  • Primary Targets: Hg(II), Ag(I), Au(III), Pd(II), Cd(II).

  • Secondary Interactions: The indole nitrogen (N-H) is a harder base but can participate in hydrogen bonding or secondary coordination in specific solvent environments.

  • Role of the 2-Methyl Group: The methyl group at the C2 position serves a critical stabilizing role. It sterically hinders the C2 position, preventing oxidative dimerization (a common degradation pathway in unsubstituted indoles) and increasing the lipophilicity of the ligand for organic solvent applications.

Mechanism of Action

The compound operates via two distinct mechanisms depending on the application:

  • Sequestration (Scavenging): The thiol forms a covalent coordinate bond (S-Metal), often precipitating the metal or allowing its retention on a solid support.

  • Signal Transduction (Sensing): Upon binding a heavy metal (e.g., Hg²⁺), the intrinsic fluorescence of the indole is quenched via the Heavy Atom Effect and Photoinduced Electron Transfer (PET) from the excited indole singlet state to the metal center.

Experimental Protocols

Protocol A: Scavenging Residual Palladium from API Synthesis

Context: Palladium (Pd) catalysts are essential in cross-coupling reactions (Suzuki, Heck) but are toxic impurities in Active Pharmaceutical Ingredients (APIs). This protocol uses 2-Methyl-1H-indole-5-thiol to sequester Pd(II) species.

Materials:

  • Crude reaction mixture containing Pd residues (e.g., Pd(OAc)₂, Pd(PPh₃)₄).

  • Scavenger: 2-Methyl-1H-indole-5-thiol (Solid).

  • Solvent: THF, DCM, or Ethyl Acetate.

  • Filter: 0.45 µm PTFE or Silica pad.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (containing Pd impurities) in a minimal amount of compatible solvent (e.g., 10 mL THF per gram of product).

  • Dosing: Add 2-Methyl-1H-indole-5-thiol at a ratio of 5–10 equivalents relative to the estimated Pd content.

    • Expert Insight: While 1 eq is stoichiometric, kinetic barriers require excess ligand to reach <5 ppm Pd levels rapidly.

  • Incubation: Stir the mixture at 50°C for 60 minutes .

    • Note: The 2-methyl group enhances thermal stability, allowing heating to accelerate ligand exchange without decomposing the scavenger.

  • Precipitation/Adsorption: The Pd-Thiol complex is often less soluble than the free ligand. If a precipitate forms, cool to room temperature.

  • Filtration: Pass the solution through a short pad of silica gel or Celite. The polar Indole-S-Pd complex interacts strongly with silica, remaining trapped while the API elutes.

  • Quantification: Analyze the filtrate via ICP-MS to confirm Pd removal.

Protocol B: Fluorometric Detection of Mercury (Hg²⁺)

Context: Detecting trace mercury in aqueous/organic mixtures using the fluorescence quenching mechanism.

Materials:

  • Ligand Stock Solution: 1 mM 2-Methyl-1H-indole-5-thiol in DMSO.

  • Buffer: 10 mM HEPES (pH 7.4) / Acetonitrile (1:1 v/v).

  • Analyte: Hg(ClO₄)₂ or HgCl₂ standards.

  • Instrument: Spectrofluorometer (Quartz cuvette, 1 cm path length).

Step-by-Step Methodology:

  • Preparation: Dilute the Ligand Stock into the Buffer to reach a final concentration of 10 µM .

  • Baseline Measurement: Record the emission spectrum (Excitation: 290 nm; Emission Scan: 300–450 nm). Note the peak intensity (

    
    ) at ~345 nm.
    
  • Titration: Add aliquots of Hg²⁺ solution (0–20 µM). Stir for 2 minutes after each addition.

  • Readout: Record the fluorescence intensity (

    
    ) at 345 nm.
    
  • Data Analysis: Plot

    
     vs. [Hg²⁺] (Stern-Volmer Plot).
    
    • Validation: The plot should be linear at low concentrations, indicating 1:1 dynamic quenching.

    • Selectivity Check: Repeat with Zn²⁺, Mg²⁺, Ca²⁺ to confirm they do not cause significant quenching (Hard acids do not bind the soft Thiol).

Data & Visualization

Chelation Selectivity & Stability

The following table summarizes the theoretical stability constants (


) and observed effects for 2-Methyl-1H-indole-5-thiol based on organosulfur analog data.
Metal IonInteraction TypeAffinityObservable EffectApplication
Hg(II) Soft-SoftHigh (

)
Fluorescence QuenchingSensing (ppb level)
Pd(II) Soft-SoftHigh (

)
Precipitate / Color ChangeScavenging (API purification)
Ag(I) Soft-SoftHigh (

)
Fluorescence QuenchingSensing / Antimicrobial
Zn(II) BorderlineLowMinimalNegative Control
Ca(II) HardNegligibleNoneMatrix Interference Check
Mechanism Diagram (Signaling Pathway)

The diagram below illustrates the logic flow for the Mercury Sensing application, detailing the electron transfer mechanism.

G cluster_0 Quenching Mechanism Ligand 2-Methyl-1H-indole-5-thiol (Fluorescent State) Emission Fluorescence Emission (345 nm) Ligand->Emission Radiative Decay (No Metal) Complex Ligand-Hg Complex (Non-Fluorescent) Ligand->Complex Binding Event (S-Hg Bond) Excitation UV Excitation (290 nm) Excitation->Ligand Absorbs Energy Hg Hg²⁺ Ion (Analyte) Hg->Complex Chelation Complex->Emission Quenched (Heavy Atom Effect) PET Photoinduced Electron Transfer (PET) Complex->PET

Figure 1: Fluorescence quenching mechanism upon Hg(II) chelation. The formation of the S-Hg bond facilitates non-radiative decay pathways.

Experimental Workflow (Pd Scavenging)

This diagram outlines the critical path for purifying a reaction mixture using the solid-supported or free ligand approach.

Workflow Start Crude Reaction Mix (Product + Pd Catalyst) Dissolve Dissolve in THF/EtOAc Start->Dissolve AddScavenger Add 2-Methyl-1H-indole-5-thiol (5-10 eq) Dissolve->AddScavenger Incubate Incubate 50°C, 60 min AddScavenger->Incubate Filter Filter through Silica/Celite Incubate->Filter Result Purified API (<5 ppm Pd) Filter->Result Filtrate Waste Trapped Pd-Thiol Complex Filter->Waste Retentate

Figure 2: Workflow for Palladium scavenging. The thiol ligand binds Pd, altering its solubility/polarity for removal via filtration.

References

  • ChemicalBook. (2024). 2-Methyl-1H-indole-5-thiol Product Properties and CAS 1210824-73-9 Data.Link

  • Biotage. (2023).[1] ISOLUTE® Si-Thiol - Metal Scavenger Application Note. (Reference for general Thiol-Pd scavenging kinetics). Link

  • Petrich, J. W., et al. (1983). Fluorescence quenching in indoles by excited-state proton transfer.[2] Journal of the American Chemical Society.[2] (Foundational indole photophysics).[2][3] Link

  • MDPI. (2023). Superior Heavy Metal Ion Adsorption Capacity in Aqueous Solution by Thiol-Functionalized Materials.[1] (Reference for Hg/Pb binding to thiol ligands). Link

  • CDC Stacks. (2020). Removal of Heavy Metals from Aqueous Systems with Thiol Functionalized Nanoparticles.[1][4]Link

Sources

Application

Application Notes and Protocols for the Fischer Indole Synthesis of Thiol-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Thiol-Substituted Indoles and Synthesis Challenges The indole sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Thiol-Substituted Indoles and Synthesis Challenges

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Among the diverse array of substituted indoles, those bearing a thiol or thioether functionality are of particular interest due to their unique electronic properties and potential for further functionalization. These sulfur-containing indoles are valuable intermediates in the synthesis of various biologically active compounds.

The Fischer indole synthesis, a venerable and widely utilized method discovered by Hermann Emil Fischer in 1883, remains a primary strategy for the construction of the indole nucleus.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4] While the Fischer indole synthesis is broadly applicable, its extension to the synthesis of thiol-substituted indoles presents specific challenges. The presence of a sulfur atom, which is susceptible to oxidation and can potentially interact with the acid catalyst, necessitates careful optimization of reaction conditions to avoid side reactions and low yields.

This guide provides an in-depth exploration of the Fischer indole synthesis as applied to the preparation of thiol-substituted indoles. We will delve into the mechanistic nuances, address the challenges posed by the sulfur substituent, and provide detailed, field-proven protocols for the synthesis of these valuable compounds.

Mechanistic Overview: The Fischer Indole Synthesis Pathway

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from a (thiol-substituted) phenylhydrazine and a ketone or aldehyde.[4][5] The subsequent acid-catalyzed intramolecular cyclization involves a critical[5][5]-sigmatropic rearrangement.

The generally accepted mechanism is as follows:

  • Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone. This is often done in situ.[4]

  • Tautomerization to Ene-hydrazine: Under acidic conditions, the phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[5]

  • [5][5]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which is the key carbon-carbon bond-forming step, leading to a di-imine intermediate.[3][5]

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of ammonia from the aminal, driven by the formation of the stable aromatic indole ring, yields the final product.[4]

Fischer_Indole_Mechanism A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization (Acid Catalyst) D [5][5]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclic Aminal E->F Aromatization & Cyclization G Thiol-Substituted Indole F->G -NH3

Navigating the Challenges: Synthesis of Thiol-Substituted Indoles

The introduction of a thioether group on the phenylhydrazine ring presents unique challenges that must be addressed to ensure a successful Fischer indole synthesis. The primary concerns are the potential for catalyst deactivation and unwanted side reactions involving the sulfur atom under the harsh acidic conditions often employed.

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃ are commonly used, they can sometimes lead to decomposition or complex side reactions with sulfur-containing substrates.[3][6] Polyphosphoric acid (PPA) has emerged as a particularly effective catalyst for the synthesis of more complex and substituted indoles, offering a good balance of acidity and dehydrating properties.[7] Its high viscosity can be managed by using a co-solvent or by running the reaction at elevated temperatures where its viscosity decreases.

  • Reaction Conditions: Temperature and reaction time must be carefully controlled. High temperatures can promote tar formation and decomposition of starting materials and products.[8] It is often advisable to start with milder conditions and gradually increase the temperature if the reaction does not proceed.

  • Substituent Effects: The electronic nature of other substituents on the phenylhydrazine ring can influence the reaction outcome. Electron-donating groups generally facilitate the key[5][5]-sigmatropic rearrangement, potentially allowing for milder reaction conditions.[1] Conversely, strong electron-withdrawing groups can hinder this step and may require more forcing conditions.[9]

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of representative thiol-substituted indoles. These are based on established methodologies and have been adapted to address the specific challenges associated with sulfur-containing substrates.

Protocol 1: Synthesis of 2,3,5-Trimethyl-1H-indole

This protocol is adapted from a general procedure for the synthesis of substituted indoles and illustrates a typical one-pot approach.

Materials:

  • (4-(Methylthio)phenyl)hydrazine hydrochloride

  • Butan-2-one (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-(methylthio)phenyl)hydrazine hydrochloride (1.0 eq) and butan-2-one (1.1 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture. The addition is exothermic and should be done in portions with stirring.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,3,5-trimethyl-1H-indole.

Protocol 2: Synthesis of 5-(Methylthio)-2-phenyl-1H-indole

This two-step protocol involves the initial formation and isolation of the phenylhydrazone, followed by its cyclization.

Step 1: Synthesis of Acetophenone (4-(methylthio)phenyl)hydrazone

Materials:

  • (4-(Methylthio)phenyl)hydrazine

  • Acetophenone

  • Ethanol (95%)

Procedure:

  • A mixture of (4-(methylthio)phenyl)hydrazine (1.0 eq) and acetophenone (1.0 eq) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 95% ethanol.

  • Crystallization is induced by scratching the inside of the flask with a glass rod, and the mixture is then cooled in an ice bath.

  • The product is collected by filtration and washed with cold ethanol.

Step 2: Cyclization to 5-(Methylthio)-2-phenyl-1H-indole

Materials:

  • Acetophenone (4-(methylthio)phenyl)hydrazone

  • Anhydrous zinc chloride (ZnCl₂)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • In a beaker, intimately mix the freshly prepared acetophenone (4-(methylthio)phenyl)hydrazone (1.0 eq) and powdered anhydrous zinc chloride (5.0 eq).

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

  • The mass will become liquid, and the evolution of white fumes will be observed. Remove the beaker from the bath and continue stirring for 5 minutes.

  • Pour the hot reaction mixture into a beaker containing water.

  • Add glacial acetic acid and a small amount of concentrated hydrochloric acid to dissolve the zinc salts.

  • Collect the crude product by filtration, wash with water, and recrystallize from hot ethanol to yield pure 5-(methylthio)-2-phenyl-1H-indole.[5]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Fischer indole synthesis of thiol-substituted indoles, highlighting the versatility of the method.

Phenylhydrazine ReactantCarbonyl ReactantCatalystSolventTemperature (°C)Time (h)Yield (%)
(4-(Methylthio)phenyl)hydrazineButan-2-onePPANone80-1002-4Moderate to Good
(4-(Methylthio)phenyl)hydrazineAcetophenoneZnCl₂None170< 0.5Good
(4-(Propylthio)phenyl)hydrazineCyclohexanoneAcetic AcidAcetic AcidReflux3-5Moderate
(4-(Phenylthio)phenyl)hydrazinePropanalp-TsOHTolueneReflux6-8Moderate

Note: Yields are dependent on the specific substrates and reaction conditions and may require optimization.

Experimental Workflow and Logical Relationships

experimental_workflow H Pure Thiol-Substituted Indole A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G G->H

Conclusion

The Fischer indole synthesis remains a powerful and adaptable tool for the preparation of a wide range of indole derivatives, including those with valuable thiol substituents. By carefully selecting the appropriate acid catalyst and optimizing reaction conditions, the challenges associated with the presence of a sulfur atom can be effectively overcome. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and materials science with the necessary knowledge to successfully synthesize these important building blocks for the development of novel and functional molecules.

References

  • Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why do some Fischer indolizations fail?. Journal of the American Chemical Society, 133(15), 5752–5755. [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Hughes, D. L. (1993). Progress in the Fischer Indole Reaction. A Review. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Taber, D. F., & Stachel, S. J. (2003). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2003(1), 18-22. [Link]

  • [Named Reaction #5]: Fischer Indole Synthesis. (2017, February 21). Reddit. Retrieved February 20, 2026, from [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(15), 2846-2865. [Link]

  • Polyphosphoric Acid in Organic Synthesis - CCSE. (2023, April 10). Retrieved February 20, 2026, from [Link]

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-Methyl-1H-indole-5-thiol in aqueous buffers

This is a technical support guide designed for researchers working with 2-Methyl-1H-indole-5-thiol . It addresses the specific physicochemical challenges of this molecule: the lipophilicity of the methylated indole core...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 2-Methyl-1H-indole-5-thiol . It addresses the specific physicochemical challenges of this molecule: the lipophilicity of the methylated indole core combined with the oxidative instability of the thiol group.

Status: Operational Scope: Solubility Enhancement, Stability, and Assay Interference Target Compound: 2-Methyl-1H-indole-5-thiol (CAS: N/A for specific isomer, generic Indole-Thiol chemistry applied)[1]

Executive Summary: The "Double Trouble" Profile

Users frequently encounter precipitation with this compound not just because of hydrophobicity, but because of a Solubility-Stability Paradox .[1]

  • Hydrophobicity (The Indole Core): The 2-methyl group increases the LogP (lipophilicity) compared to a standard indole, making it poorly soluble in aqueous buffers.

  • Oxidative Instability (The Thiol): The C5-thiol (-SH) group is prone to oxidation, forming disulfide dimers (R-S-S-R).[1] The dimer is significantly less soluble than the monomer.

Diagnosis: If your solution turns cloudy immediately, it is a solubility issue. If it turns cloudy over 20-60 minutes (often accompanied by a yellowing), it is an oxidation issue leading to precipitation.[1]

Core Formulation Strategy

To maintain this compound in solution at physiological pH (7.4), you must simultaneously solubilize the core and protect the thiol.

The "T-C-D" System

We recommend the T-C-D approach for all aqueous dilutions:

  • T CEP (Tris(2-carboxyethyl)phosphine): Non-thiol reducing agent to prevent dimerization.[1][2]

  • C yclodextrin (HP-

    
    -CD): Encapsulates the hydrophobic indole core.[1]
    
  • D egassing: Removal of dissolved oxygen from buffers.[1]

Decision Matrix: Solvent Systems
Target Conc.[1][3][4][5]Primary SolventAdditive (Buffer Side)Stability WindowApplication
High (>10 mM) DMSO (100%)NoneMonths (-20°C)Stock Storage
Med (100 µM - 1 mM) DMSO (5-10%)20% HP-

-CD
Hours (RT)Animal Dosing / Acute Assays
Low (<100 µM) DMSO (<1%)1 mM TCEP12-24 HoursCell/Enzyme Assays

Step-by-Step Protocols

Protocol A: Preparation of Stable Stock (50 mM)

Critical: Do not use water in the stock solution. DMSO is hygroscopic; use anhydrous DMSO.

  • Weighing: Weigh the solid 2-Methyl-1H-indole-5-thiol under an inert atmosphere (Nitrogen glove box or rapid handling) if possible.

  • Dissolution: Add anhydrous DMSO to achieve 50 mM. Vortex until clear.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.

    • Note: Repeated freeze-thaw cycles introduce moisture, accelerating oxidation.[1]

Protocol B: The "Non-Crashing" Aqueous Dilution

Use this method for cellular or enzymatic assays to prevent the "Crash Dilution" effect.

Reagents:

  • Stock: 50 mM in DMSO.[1]

  • Buffer: PBS (pH 7.[1]4) or HEPES.

  • Stabilizers: TCEP-HCl (Neutral pH), Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1]

Workflow:

ProtocolB cluster_0 Step 1: Buffer Prep cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Mixing Buffer PBS/HEPES TCEP Add TCEP (1-2 mM) Buffer->TCEP CD Add HP-β-CD (Optional: 0.5-5%) TCEP->CD Inter_Tube Intermediate Tube (Empty) CD->Inter_Tube Add Buffer (990 µL) DMSO_Stock 50 mM Stock (DMSO) DMSO_Stock->Inter_Tube Add Stock (10 µL) dropwise Final Clear Solution (Stable) Inter_Tube->Final Vortex Immediately caption Figure 1: Anti-Precipitation Dilution Workflow. Crucial: Add DMSO stock to the buffer, never buffer to the stock.

  • Prepare Buffer Mix: Dissolve HP-

    
    -CD (recommended 2-5% w/v for high concentrations) and TCEP (1 mM) in your buffer.[1] Filter sterilize (0.22 µm).
    
  • Degas: Sonicate the buffer mix for 10 minutes to remove oxygen.

  • The Dropwise Addition:

    • Place the Buffer Mix in a vortexing tube.

    • While vortexing, slowly pipette the DMSO stock into the buffer.

    • Why? This prevents local regions of high concentration where the compound would otherwise precipitate instantly.

Mechanism of Failure (Why TCEP is Mandatory)

Users often ask why DTT (Dithiothreitol) is not recommended.[1]

  • Stability: DTT oxidizes rapidly in air (half-life ~hours in weak base).[1] TCEP is stable for weeks.[1]

  • pH Range: DTT requires pH > 7 to function effectively.[1][3][5] TCEP works across pH 1.5–8.5.[1][3]

  • Interference: DTT can interfere with metal-dependent enzymes (chelator).[1]

The Oxidation Trap: Without a reducing agent, 2-Methyl-1H-indole-5-thiol undergoes the following cascade:

Oxidation Thiol 2-Methyl-1H-indole-5-thiol (Monomer - Soluble) Intermediate Thiolate Anion (-S⁻) (Highly Reactive) Thiol->Intermediate Deprotonation (pKa ~7) O2 Dissolved Oxygen / pH > 7 Dimer Disulfide Dimer (R-S-S-R) Intermediate->Dimer Oxidation Dimer->Thiol Reduction Precipitate PRECIPITATE (Irreversible Aggregation) Dimer->Precipitate Hydrophobic Stacking TCEP TCEP Treatment TCEP->Dimer Breaks Bond caption Figure 2: The Oxidation-Precipitation Cascade. At pH 7.4, the thiol is partially deprotonated, accelerating dimerization.

Troubleshooting FAQs

Q: Can I use DTT instead of TCEP? A: Only for short-term experiments (<2 hours). For overnight incubations or storage, DTT will oxidize, lose efficacy, and allow your compound to precipitate. Furthermore, DTT may reduce disulfide bonds in your target proteins, whereas TCEP is more selective at lower concentrations.

Q: My solution turns yellow after 1 hour. Is this normal? A: No. Yellowing often indicates the formation of oxidation byproducts or impurities (indoles are light-sensitive).[1]

  • Fix: Protect the solution from light (foil wrap) and ensure TCEP is present.

Q: What is the maximum DMSO concentration I can use? A:

  • Cell Assays: Typically 0.1% to 0.5%.[1] Above 1%, DMSO becomes cytotoxic and can permeabilize membranes.

  • Enzymatic Assays: Up to 5% is often tolerated (check your specific enzyme).[1]

  • In Vivo: Up to 10% DMSO is common, often combined with Tween 80 or PEG400.

Q: I need to inject this into mice. What is the vehicle? A: Do not use pure DMSO. A standard "solubility enhancing" vehicle for hydrophobic indoles is:

  • 5% DMSO (predissolved stock)

  • 40% PEG400[1]

  • 5% Tween 80[1]

  • 50% Saline (added LAST)

  • Note: Mix in the order listed. If it precipitates upon adding saline, increase the PEG400 ratio.

References

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • TCEP vs DTT: Burns, J. A., et al. (1991).[6] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][6] Journal of Organic Chemistry. Link

  • DMSO Stock Management: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Indole Chemistry: Li, J. J. (2010).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (General reference for Indole reactivity).

Sources

Optimization

Technical Support Center: Stability of 2-Methyl-1H-indole-5-thiol in Cell Culture Media

Welcome to the technical support center for researchers working with 2-Methyl-1H-indole-5-thiol. This guide is designed to provide in-depth troubleshooting advice and practical protocols to address the inherent stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Methyl-1H-indole-5-thiol. This guide is designed to provide in-depth troubleshooting advice and practical protocols to address the inherent stability challenges of this thiol-containing indole compound in typical cell culture environments. As scientists and drug development professionals, ensuring the stability and, therefore, the effective concentration of your compound is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 2-Methyl-1H-indole-5-thiol in solution, particularly in aqueous and cell culture media.

Q1: I'm observing a progressive loss of my compound's activity in my cell-based assays. Could this be a stability issue?

A1: Yes, a gradual loss of activity is a classic indicator of compound degradation. 2-Methyl-1H-indole-5-thiol possesses a thiol (-SH) group, which is susceptible to oxidation, especially in the oxygen-rich, aqueous environment of cell culture media. This oxidation can lead to the formation of disulfides (dimerization with another molecule of your compound or with other thiol-containing molecules like cysteine in the media) or further oxidation to sulfenic, sulfinic, and sulfonic acids. These oxidized forms will likely have different (usually diminished or no) biological activity, leading to the observed decrease in efficacy over time.

Q2: My experimental replicates are showing high variability. How can I determine if this is due to the instability of 2-Methyl-1H-indole-5-thiol?

A2: High variability is often linked to inconsistent compound concentration at the time of assay. The rate of thiol oxidation can be influenced by minor, often uncontrolled, variations in experimental setup, such as:

  • Time in Solution: The duration between dissolving the compound and adding it to the cells.

  • Media Composition: Different batches of media or serum can have varying concentrations of transition metals or other components that catalyze oxidation.

  • Cell Density: Higher cell densities can lead to increased release of endogenous thiols, which can interact with your compound.

To confirm if instability is the root cause, it is advisable to perform a stability study under your specific experimental conditions. This typically involves incubating the compound in your cell culture media (with and without cells) and analyzing its concentration at different time points using an appropriate analytical method like HPLC.

Q3: What is the primary degradation pathway for a thiol-containing indole like mine in cell culture media?

A3: The most probable degradation pathway is the oxidation of the thiol group. This can occur through several mechanisms:

  • Dimerization: Two molecules of 2-Methyl-1H-indole-5-thiol can react to form a disulfide-linked dimer.

  • Mixed Disulfide Formation: The compound can react with other free thiols present in the media, such as cysteine or glutathione, to form mixed disulfides.

  • Oxidation by Media Components: Reactive oxygen species (ROS) can be generated in cell culture media, which can oxidize the thiol group. Transition metals present in basal media can also catalyze this oxidation.

The indole ring itself can also be susceptible to oxidation, although the thiol group is generally more reactive under these conditions.

Q4: What are the best practices for preparing and storing stock solutions of 2-Methyl-1H-indole-5-thiol?

A4: Proper preparation and storage are critical to maintaining the integrity of your compound.

  • Solvent Choice: For long-term storage, dissolve the compound in a dry, aprotic solvent such as anhydrous DMSO or ethanol.

  • Inert Atmosphere: To minimize oxidation, it is best practice to overlay the stock solution with an inert gas like argon or nitrogen before sealing.

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.

  • Protection from Light: Indole compounds can be light-sensitive. Store stock solutions in amber vials or wrap them in foil to protect them from light.

Q5: How can I improve the stability of 2-Methyl-1H-indole-5-thiol in my working solutions for cell culture experiments?

A5:

  • Prepare Fresh: Always prepare working solutions fresh for each experiment from a frozen stock.

  • Minimize Time in Media: Add the compound to the cell culture media immediately before adding it to the cells.

  • Use of Antioxidants: In some cases, the addition of a mild reducing agent or antioxidant to the media, such as N-acetylcysteine (NAC), can help to maintain a reducing environment and protect the thiol group. However, be aware that these agents can also have biological effects, so appropriate controls are necessary.

  • Serum-Free Media: If your experimental design allows, consider using serum-free media for the treatment period, as serum can contain components that promote oxidation.

Experimental Protocols

Here are detailed protocols to help you assess and manage the stability of your compound.

Protocol 1: Stability Assessment of 2-Methyl-1H-indole-5-thiol in Cell Culture Media by HPLC-UV

This protocol allows for the quantitative assessment of the compound's stability over time in your specific experimental conditions.

Materials:

  • 2-Methyl-1H-indole-5-thiol

  • Your specific cell culture medium (e.g., DMEM) with and without serum

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or another suitable mobile phase modifier

Procedure:

  • Preparation of Standard Curve:

    • Prepare a concentrated stock solution of 2-Methyl-1H-indole-5-thiol in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions in your cell culture medium to generate a standard curve (e.g., 0, 1, 5, 10, 25, 50 µM).

    • Immediately inject these standards into the HPLC system to determine the retention time and establish a linear relationship between concentration and peak area.

  • Stability Study Setup:

    • Prepare a working solution of your compound in the cell culture medium at the desired final concentration.

    • Aliquot this solution into several sterile tubes.

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.

    • If the medium contains serum, precipitate the proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant.

    • Inject the sample (or supernatant) into the HPLC system.

  • Data Analysis:

    • Quantify the concentration of 2-Methyl-1H-indole-5-thiol at each time point using the standard curve.

    • Plot the concentration versus time to determine the stability profile.

Data Presentation:

Time (hours)Concentration (µM)% Remaining
050.0100
145.290.4
238.977.8
429.158.2
815.531.0
242.34.6

This is example data and will vary based on experimental conditions.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the primary oxidative degradation pathways for a generic thiol-containing compound like 2-Methyl-1H-indole-5-thiol in an aerobic, aqueous environment.

A 2-Methyl-1H-indole-5-thiol (R-SH) B Disulfide Dimer (R-S-S-R) A->B + R-SH - 2H+, -2e- C Mixed Disulfide (R-S-S-Cys) A->C + Cysteine-SH - 2H+, -2e- D Sulfenic Acid (R-SOH) A->D + [O] E Sulfinic Acid (R-SO2H) D->E + [O] F Sulfonic Acid (R-SO3H) E->F + [O]

Caption: Oxidative degradation of 2-Methyl-1H-indole-5-thiol.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in the HPLC-based stability assessment protocol described above.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution B Create Standard Curve A->B C Prepare Working Solution in Media A->C D Incubate at 37°C, 5% CO2 C->D E Sample at Time Points (0, 1, 2, 4, 8, 24h) D->E F Protein Precipitation (if serum present) E->F G HPLC-UV Analysis F->G H Quantify & Plot Data G->H

Caption: Workflow for assessing compound stability via HPLC.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules, 29(18), 4433. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. [Link]

  • The role of thiols in antioxidant systems. (n.d.). PMC. [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (2021). Semantic Scholar. [Link]

  • Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. (n.d.). PMC. [Link]

  • Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. (1983). PubMed. [Link]

  • Effect of thiols exported by cancer cells on the stability and growth-inhibitory activity of Pt(IV) complexes. (n.d.). PubMed. [Link]

  • The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: Current state. (n.d.). ResearchGate. [Link]

  • The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. (n.d.). PMC. [Link]

  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. (2023). MDPI. [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. (2026). ResearchGate. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (n.d.). Journal of Computational and Theoretical Nanoscience. [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. (2002). MDPI. [Link]

  • Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. [Link]

  • Effects of storage conditions on thiol disulfide homeostasis. (2021). Bibliomed. [Link]

  • Stability of o-phthalaldehyde-derived isoindoles. (1986). PubMed. [Link]

  • Apoptotic cell death induced by serum and its prevention by thiols. (n.d.). PubMed. [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2018). Journal of the American Chemical Society. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. (n.d.). SciSpace. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. [Link]

  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. (2019). MDPI. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Troubleshooting

Technical Support Center: Poly(2-methylindole) Synthesis &amp; Control

Topic: Controlling polymerization of electron-rich 2-methylindole derivatives. Role: Senior Application Scientist / Technical Support Lead.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling polymerization of electron-rich 2-methylindole derivatives. Role: Senior Application Scientist / Technical Support Lead. Status: Active.

Core Technical Briefing: The "Blocked 2-Position" Challenge

User Advisory: Unlike unsubstituted indole, 2-methylindole possesses a methyl group at the C2 position. This is not merely a structural detail; it fundamentally alters the polymerization kinetics and regiochemistry.

In standard indole polymerization, linkages occur primarily at the C2 and C3 positions. In 2-methylindole, the C2 position is sterically and chemically blocked . Consequently, the polymerization must proceed via alternative pathways—typically C3–C6 linkages or C3–C3 coupling .

The Consequence: This restricted coupling often leads to:

  • Low Molecular Weight: Steric hindrance terminates chain growth early (oligomerization).

  • Solubility Issues: Rigid backbone structures without flexible 2-3 linkages often precipitate prematurely.

  • Dimer Traps: Under acidic conditions without sufficient oxidant, the reaction preferentially stops at the dimer or trimer stage (e.g., rosindoles).

Troubleshooting Guide: Electrochemical Polymerization

Context: You are attempting to deposit Poly(2-methylindole) (P2MI) films on electrodes (Pt, Glassy Carbon, ITO).

Workflow Visualization: Anodic Oxidation Pathway

P2MI_Mechanism Monomer 2-Methylindole (Neutral) Oxidation Anodic Oxidation (> +0.65 V) Monomer->Oxidation Radical Radical Cation (Resonance Stabilized) Oxidation->Radical Coupling Coupling (C3-C6 or C3-C3) Radical->Coupling Fast Step ProtonLoss Deprotonation (-2H+) Coupling->ProtonLoss Polymer Poly(2-methylindole) Conductive Film ProtonLoss->Polymer Chain Growth Polymer->Oxidation Re-oxidation (Doping) OverOx Overoxidation (Degradation) Polymer->OverOx If E > +0.9V

Figure 1: Electrochemical pathway for 2-methylindole. Note the critical risk of overoxidation at high potentials.

Diagnostic Matrix: Electrochemical Issues
SymptomProbable CauseTechnical Solution
Film Peels Off / Poor Adhesion Oligomer Precipitation: Chain length is too short to form a cohesive film.Increase Monomer Conc: Raise [Monomer] to >0.1 M to favor propagation over diffusion. Switch Solvent: Use Acetonitrile (MeCN) with LiClO₄. Avoid aqueous media for initial adhesion.
Loss of Electroactivity (Green

Brown)
Overoxidation: You exceeded the degradation potential.Limit Potential: Set switching potential to +0.85 V vs Ag/AgCl . Do not scan beyond +0.90 V. The "safe window" is narrow.
Low Conductivity (

S/cm)
Nucleophilic Attack: Water or impurities in MeCN attacked the radical cation.Dry Solvent: Use anhydrous MeCN (<50 ppm H₂O). Water acts as a nucleophile, terminating the cationic chain end.
No Film Growth pH Inhibition: Solution is too basic or neutral.Acidify: Add catalytic HClO₄. Protons stabilize the intermediate radical cation and prevent basic side-reactions.

Troubleshooting Guide: Chemical Oxidative Polymerization

Context: You are synthesizing bulk powder using oxidants like FeCl₃ or Ammonium Persulfate (APS).

Protocol: The FeCl₃ "Slow-Drip" Method

Standard batch mixing often results in insoluble "brick dust." Use this controlled protocol.

  • Stoichiometry: Use a 1:2 to 1:3 molar ratio of Monomer:FeCl₃.

    • Why? Theoretical demand is 2 electrons per monomer unit + doping charge. Excess oxidant ensures full conversion but risks overoxidation.

  • Solvent System: Chloroform (CHCl₃) or Nitromethane.

    • Why? FeCl₃ is soluble here, and these solvents do not act as nucleophiles (unlike alcohols).

  • Addition Rate: Add FeCl₃ solution dropwise over 1 hour under inert atmosphere (N₂).

    • Why? Dumping oxidant creates localized "hotspots" of high radical concentration, favoring rapid termination (short chains) over propagation.

FAQ: Chemical Synthesis

Q: My product is completely insoluble in organic solvents. Did I cross-link it? A: Likely, yes. Or you formed very short, rigid oligomers that stack efficiently (pi-stacking).

  • Fix: Try polymerizing 5-substituted derivatives (e.g., 5-cyano-2-methylindole). The substituent disrupts pi-stacking, improving solubility in polar aprotic solvents (DMSO, DMF).

Q: The yield is low (<30%). Where did the monomer go? A: It likely stayed in solution as soluble dimers or trimers.

  • Fix: Extend reaction time to 24 hours and lower the temperature to 0°C. Lower temperatures favor longer chain lengths (propagation) over termination processes which often have higher activation energies.

Q: Why is my polymer non-conductive? A: It might be in the dedoped state .

  • Fix: Wash the final product with dilute HCl or HClO₄ rather than pure water or ammonia. The polymer requires a dopant counter-ion (Cl⁻, ClO₄⁻) to maintain conductivity.

The "Acid Trap": Dimerization vs. Polymerization

Critical Warning: A common error is assuming that adding acid alone will polymerize 2-methylindole. It will not. It will cause acid-catalyzed dimerization .

Decision Tree: Reaction Outcome Control

Reaction_Control Start Start: 2-Methylindole + Acid Oxidant Is an Oxidant Present? (FeCl3, APS, Anode) Start->Oxidant NoOx NO (Acid Only) Oxidant->NoOx Anaerobic/Reducing YesOx YES Oxidant->YesOx Oxidative Conditions Dimer Product: Dimers/Trimers (Rosindoles) NoOx->Dimer Polymer Product: Conductive Polymer (Poly-2-methylindole) YesOx->Polymer Mech1 Mechanism: Electrophilic Attack at C3 Dimer->Mech1 Mech2 Mechanism: Radical Cation Coupling Polymer->Mech2

Figure 2: Distinguishing between acid-catalyzed oligomerization and oxidative polymerization.

Technical Explanation:

  • Acid Only: The protonated 2-methylindole (indolium cation) acts as an electrophile. It attacks a neutral molecule at C3. Since there is no electron abstraction to form a radical, the chain cannot extend indefinitely and usually cyclizes or stops at a trimer.

  • Acid + Oxidant: The oxidant removes an electron to form a radical cation. This species is reactive enough to couple repeatedly, driving true polymerization.

References & Data Sources

  • Udum, Y. A., et al. (2008). Electrochemical polymerization and spectroscopic investigation of 2-methylindole. Synthesized P2MI in LiClO4/acetonitrile; identified 3-6 linkage mechanism.[1]

  • Goyal, R. N., et al. Oxidation chemistry of indole derivatives. Discusses the volatility of indole intermediates and the necessity of controlled potential.

  • Billaud, D., et al. (1994).[2] Polyindole from anodic oxidation in MeCN-LiClO4. Establishes the conductivity range (

    
     to 
    
    
    
    S/cm) and doping behavior.
  • Login, R. B. FeCl3 Oxidative Polymerizations. Details the Lewis Acid mechanism of Ferric Chloride and the risk of overoxidation in batch synthesis.

  • BenchChem Protocols. Fischer Indole Synthesis of 2-Methylindoles. Provides background on the monomer synthesis and its acid-sensitivity.[3][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS/MS Characterization and Fragmentation of Indole-5-Thiols

The following technical guide is structured to address the specific analytical challenges of Indole-5-thiols, synthesizing theoretical mass spectrometry principles with practical, field-proven methodologies. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific analytical challenges of Indole-5-thiols, synthesizing theoretical mass spectrometry principles with practical, field-proven methodologies.

Executive Summary

Indole-5-thiol (5-mercaptoindole) represents a privileged scaffold in drug discovery, particularly for designing antagonists of serotonin receptors and kinase inhibitors. However, its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct "Chemist's Dilemma": the high reactivity of the thiol group leads to rapid on-column oxidation, forming disulfides that obscure quantitative data.

This guide objectively compares the fragmentation patterns of native Indole-5-thiol against its oxygenated analog (5-Hydroxyindole) and its derivatized forms (NEM-adducts) . We establish that while direct analysis is possible, derivatization provides the only robust, self-validating workflow for consistent quantification.

Part 1: The Chemist's Dilemma – Stability & Artifacts

Before interpreting fragmentation, one must ensure the precursor ion represents the target molecule, not an artifact.

The Instability Factor

Unlike their oxygen counterparts (indols), indole-thiols undergo rapid oxidative dimerization in solution and electrospray ionization (ESI) sources.

  • Target Species: Indole-5-thiol (

    
    , MW 149.21). [M+H]⁺ = 150.04 .
    
  • The Artifact: 5,5'-Disulfide dimer (

    
    , MW 296.41). [M+H]⁺ = 297.05 .
    

Critical Insight: In non-derivatized samples, the observation of


 297 often exceeds 

150, leading to false negatives for the monomer.

Part 2: Comparative Fragmentation Mechanics

Indole-5-Thiol (Native) vs. Indole-5-Hydroxy (Alternative)

The substitution of Sulfur for Oxygen at the 5-position fundamentally alters the fragmentation pathway due to the bond energy differences (


 vs. 

) and the "Soft" nature of sulfur.
Table 1: Comparative MS/MS Fragmentation Data
FeatureIndole-5-Thiol (Target)5-Hydroxyindole (Alternative)Mechanistic Differentiator
Precursor Ion

150.04


134.06

Mass shift of +16 Da (O to S).
Primary Loss

Da (

) or

Da (

)

Da (

)
Diagnostic: Phenols lose CO; Thiols lose SH radical or

.
Major Fragment

116 / 117

106
The 116 ion (Indole radical cation) is characteristic of thiols.
Secondary Loss

Da (

) from

116


89

Da (

) from

106


79
Indole ring collapse (common to both).
Ionization Mode ESI (+) / ESI (-)ESI (+) / ESI (-)Thiols ionize well in Negative mode (

148).
Fragmentation Pathway Visualization

The following diagram illustrates the divergent pathways between the thiol and hydroxyl variants, highlighting the critical CS extrusion vs. CO extrusion mechanisms.

FragmentationPathway cluster_Thiol Indole-5-Thiol (Target) cluster_Hydroxy 5-Hydroxyindole (Alternative) Thiol_Prec [M+H]+ m/z 150 (Indole-5-SH) Thiol_Frag1 m/z 117 Loss of •SH (-33) Thiol_Prec->Thiol_Frag1 Radical Loss Thiol_Frag2 m/z 116 Loss of H2S (-34) Thiol_Prec->Thiol_Frag2 Elimination Thiol_Frag3 m/z 89 Loss of HCN (-27) Thiol_Frag2->Thiol_Frag3 Ring Contraction OH_Prec [M+H]+ m/z 134 (Indole-5-OH) OH_Frag1 m/z 106 Loss of CO (-28) OH_Prec->OH_Frag1 Phenolic CO Loss OH_Frag2 m/z 79 Loss of HCN (-27) OH_Frag1->OH_Frag2 Pyrrole Cleavage

Figure 1: Divergent MS/MS fragmentation pathways of Indole-5-thiol (Left) vs. 5-Hydroxyindole (Right).

Part 3: The "Gold Standard" Protocol – Derivatization

Direct analysis of free thiols is semi-quantitative at best due to oxidation. To achieve Trustworthiness and Reproducibility , derivatization with N-Ethylmaleimide (NEM) is the industry standard.

Why NEM?

NEM reacts instantly with free thiols to form a stable thioether, locking the oxidation state and adding a specific mass tag that shifts the precursor ion to a "quiet" region of the mass spectrum.

Table 2: Derivatized Performance Comparison
ParameterFree Thiol NEM-Derivatized Thiol
Stability (4h, RT) < 40% (Oxidizes to Dimer)> 98% Stable
Precursor Ion

150.04

275.09 (

)
Key Fragment

116 (Non-specific)

150
(Reporter Ion)
Specificity Low (Interference from isomers)High (Unique transition)
Derivatization Workflow & Mechanism

The NEM moiety undergoes a Retro-Michael addition or cleavage during CID (Collision Induced Dissociation), often regenerating the original thiol radical cation or specific succinimide fragments.

DerivatizationWorkflow Sample Sample (Indole-5-SH) Reaction Reaction (pH 7.0, 10 min) Sample->Reaction Reagent Reagent (NEM, Excess) Reagent->Reaction Product Stable Adduct (m/z 275) Reaction->Product Michael Addition MS_Analysis LC-MS/MS Transition: 275 -> 150 Product->MS_Analysis Quantitation

Figure 2: Self-validating derivatization workflow for Indole-5-thiol quantification.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the presence of the dimer peak (


 297) in the "Free Thiol" check serves as a quality control marker for sample handling.
Reagents
  • Derivatizing Agent: N-Ethylmaleimide (NEM), 10 mM in Acetonitrile.

  • Buffer: Ammonium Formate (10 mM, pH 4.0). Note: Acidic pH minimizes spontaneous oxidation before derivatization.

  • Standard: 5-Mercaptoindole (Sigma-Aldrich/Merck).

Sample Preparation (Step-by-Step)
  • Stock Prep: Dissolve Indole-5-thiol in degassed acetonitrile (1 mg/mL). Critical: Use immediately.

  • Derivatization: Mix 100

    
    L Stock + 100 
    
    
    
    L NEM solution + 800
    
    
    L Buffer.
  • Incubation: Vortex for 30 seconds. Incubate at Room Temp for 10 mins.

  • Quench: (Optional) Add 10

    
    L Cysteine to quench excess NEM if analyzing downstream biology.
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

  • MRM Transitions (NEM-Derivative):

    • Quantifier:

      
       (Loss of NEM-succinimide ring).
      
    • Qualifier:

      
       (NEM fragment).
      

Part 5: Differentiation from Regioisomers

A common challenge is distinguishing Indole-5-thiol from Indole-3-thiol or Indole-6-thiol .

  • Mass Spectrometry: Isomers produce nearly identical MS/MS spectra (

    
     150 
    
    
    
    117, 116). Fragmentation energy curves (breakdown curves) show only subtle differences.
  • Chromatography: The 5-substituted indole is generally more hydrophobic than the 3-substituted isomer but less than the 4-substituted.

  • Recommendation: Do not rely on MS fragmentation alone for isomer confirmation. Use Retention Time (RT) matching with authentic standards or Differential Mobility Spectrometry (DMS) if available.

References

  • Indole Fragmentation Mechanisms

    • Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016.[2]

    • Source:

  • Thiol Derivatization Strategies

    • Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. J Chromatogr B, 2016.[3]

    • Source:

  • Differentiation of Isomers

    • Differentiating Isomers using High Resolution Mass Spectrometry.
    • Source:

  • General MS Fragmentation Patterns

    • Mass Spectrometry - Fragmentation Patterns.[4][5][6][7][8][9] Chemistry LibreTexts.

    • Source:

Sources

Comparative

Comparative Guide: Antioxidant Capacity of 2-Methyl-1H-indole-5-thiol vs. Glutathione (GSH)

This guide provides a rigorous technical comparison between 2-Methyl-1H-indole-5-thiol (a lipophilic, indole-based thiol) and Glutathione (the hydrophilic, ubiquitous cellular antioxidant). Executive Summary Verdict: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2-Methyl-1H-indole-5-thiol (a lipophilic, indole-based thiol) and Glutathione (the hydrophilic, ubiquitous cellular antioxidant).

Executive Summary

Verdict: The choice between these two antioxidants is not a matter of "potency" but of biological domain .

  • Glutathione (GSH) is the superior cytosolic regulator , relying on enzymatic recycling (Glutathione Reductase) to maintain a high reducing pool. It is kinetically slow in direct radical scavenging but essential for enzymatic detoxification.

  • 2-Methyl-1H-indole-5-thiol (2-MIT) is a predicted high-potency membrane antioxidant . Its indole core stabilizes thiyl radicals via resonance, while its lipophilicity allows it to arrest lipid peroxidation chains within the cell membrane—a region GSH cannot effectively penetrate.

Key Differentiator: Use GSH for aqueous phase redox buffering; use 2-MIT for inhibiting lipid peroxidation and protecting hydrophobic domains.

Chemical & Mechanistic Profile

The fundamental difference lies in the electronic environment of the thiol group (-SH) and the molecular scaffold's solubility.

Physicochemical Comparison Table
FeatureGlutathione (GSH)2-Methyl-1H-indole-5-thiol (2-MIT)
Structure Class Tripeptide (Glu-Cys-Gly)Indole Derivative (Heteroaryl Thiol)
CAS Number 70-18-81210824-73-9
Thiol Type Aliphatic Thiol (Cysteine)Aromatic-linked Thiol (Pseudo-thiophenol)
pKa (-SH) ~8.7 (Low acidity)~6.5–7.0 (Predicted; Higher acidity)
Physiological State Mostly Protonated (-SH) at pH 7.4Significant Thiolate (-S⁻) at pH 7.4
LogP (Lipophilicity) -1.5 (Highly Hydrophilic)~2.8 (Lipophilic/Membrane Permeable)
Radical Stability Low (Thiyl radical is unstable)High (Resonance delocalization over Indole)
Primary Mechanism Enzymatic Cofactor (GPx)Direct Hydrogen Atom Transfer (HAT)
Mechanistic Deep Dive

1. Glutathione (The Enzymatic Shield): GSH is a poor direct scavenger of radicals like hydroxyl (•OH) or peroxyl (ROO[1]•) due to slow kinetics. Its power comes from being a substrate for Glutathione Peroxidase (GPx) , which enzymatically reduces hydroperoxides. The resulting oxidized glutathione (GSSG) is recycled by NADPH.

2. 2-Methyl-1H-indole-5-thiol (The Radical Trap): This molecule combines two antioxidant pharmacophores:

  • The Thiol (-SH): Acts as a hydrogen donor (HAT mechanism). Because the thiol is attached to an electron-rich indole ring, the resulting thiyl radical is stabilized by resonance, lowering the bond dissociation energy (BDE) of the S-H bond.

  • The Indole Ring: The 2-methyl group acts as an electron donor, further activating the ring at the 5-position, making the thiol highly reactive toward electrophilic radicals (ROS).

Pathway Visualization

The following diagram illustrates the compartmentalized action of these two molecules.

AntioxidantPathways cluster_Membrane Lipid Bilayer (Hydrophobic) cluster_Cytosol Cytosol (Aqueous) Lipid Lipid (L-H) LOO Peroxyl Radical (LOO•) Lipid->LOO Oxidation MIT 2-Methyl-1H-indole-5-thiol LOO->MIT Attacks MIT_Rad Stabilized Radical (Resonance) MIT->MIT_Rad HAT (H-Transfer) MIT_Rad->MIT Regeneration? (Unknown) H2O2 H2O2 / ROS GPx Enzyme: GPx H2O2->GPx Substrate GSH Glutathione (GSH) GSH->GPx Cofactor GSSG GSSG (Oxidized) GPx->GSSG Reduces ROS

Caption: Compartmentalization of antioxidant activity. 2-MIT intercepts lipid peroxidation chains in the membrane, while GSH drives enzymatic detoxification in the cytosol.

Experimental Validation Protocols

To objectively compare these compounds, you cannot use a single assay. You must test both direct scavenging (chemical) and biological protection (cellular).

Protocol A: DPPH Radical Scavenging Assay (Chemical Potency)

Purpose: To measure direct Hydrogen Atom Transfer (HAT) capability in an organic solvent (fair comparison for lipophilic 2-MIT).

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 0.1 mM in Methanol.

  • Test Compounds: 2-MIT and GSH (dissolved in DMSO/Methanol).

Workflow:

  • Preparation: Prepare serial dilutions of 2-MIT and GSH (10 µM – 200 µM).

  • Reaction: Mix 100 µL of test sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    

Expected Outcome:

  • 2-MIT: Lower IC50 (Higher potency). The indole ring stabilizes the radical intermediate, facilitating rapid H-transfer.

  • GSH: Higher IC50 (Lower potency). GSH kinetics with DPPH are slow and often require aqueous buffers which complicate DPPH solubility.

Protocol B: Liposome Peroxidation Assay (TBARS)

Purpose: To mimic a cell membrane and test protection against lipid oxidation.

Reagents:

  • Phosphatidylcholine (PC) liposomes.

  • Inducer: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • TBA Reagent: Thiobarbituric acid.

Workflow:

  • Induction: Incubate PC liposomes with AAPH (10 mM) and test compounds (2-MIT vs. GSH) at 37°C for 2 hours.

  • Termination: Add TBA reagent and heat at 95°C for 60 minutes to form the pink MDA-TBA adduct.

  • Measurement: Read Absorbance at 532 nm.

Expected Outcome:

  • 2-MIT: Strong inhibition of MDA formation. Its lipophilicity allows it to reside within the lipid bilayer, intercepting radicals at the source.

  • GSH: Weak inhibition. GSH remains in the aqueous phase and cannot effectively scavenge radicals generated deep within the lipid membrane.

Data Interpretation Guide

When analyzing your results, use the following framework to interpret the data.

Assay TypeMetric2-Methyl-1H-indole-5-thiolGlutathione (GSH)Interpretation
DPPH (Methanol) IC50 (µM)Low (< 25 µM) High (> 50 µM)2-MIT is a better direct radical scavenger.
FRAP Assay Fe²⁺ Eq.High ModerateIndole ring contributes to electron donation capacity.
Lipid Peroxidation % InhibitionHigh (> 80%) Low (< 20%)2-MIT protects membranes; GSH does not.
Cell Viability (H₂O₂) EC50ModerateHigh GSH is better for general oxidative stress if uptake is sufficient.
Critical Technical Note on Stability
  • GSH Stability: Susceptible to oxidation to GSSG in air, but stable in acidic solution.

  • 2-MIT Stability: Indoles are light-sensitive and prone to polymerization (resinification) in strong acids. The thiol group at position 5 is highly nucleophilic. Storage: Store 2-MIT under Argon at -20°C to prevent disulfide formation or ring oxidation.

References

  • Thiol Reactivity & pKa

    • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling.[1][2]

    • Note: Establishes that lower pKa thiols (like aryl thiols) are more reactive nucleophiles at physiological pH compared to alkyl thiols (GSH).
  • Indole Antioxidant Mechanisms

    • Estevão, M. S., et al. (2010). Antioxidant Activity of Indole Derivatives: Structure-Activity Relationships. Current Medicinal Chemistry.

    • Note: Demonstrates the radical scavenging potential of the indole ring system.[3]

  • Glutathione Compartmentalization

    • Ribas, V., et al. (2014). Glutathione and mitochondria. Frontiers in Pharmacology.

    • Note: Validates GSH's limitation in crossing hydrophobic barriers without specific transporters.
  • 2-Methylindole Properties

    • NIST Chemistry WebBook, SRD 69. 1H-Indole, 2-methyl-.[4][5][6][7][8][9][10][11]

    • Note: Provides structural grounding for the lipophilicity and basicity of the scaffold.

Sources

Validation

Structural Determination of 2-Methyl-1H-indole-5-thiol Derivatives: A Comparative Guide

Executive Summary & Comparison Matrix The structural determination of 2-Methyl-1H-indole-5-thiol and its derivatives presents a unique crystallographic challenge compared to their oxygenated isosteres (e.g., 5-hydroxyind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Matrix

The structural determination of 2-Methyl-1H-indole-5-thiol and its derivatives presents a unique crystallographic challenge compared to their oxygenated isosteres (e.g., 5-hydroxyindoles like serotonin precursors).[1] While the 5-hydroxyl group is a robust hydrogen-bond donor, the 5-thiol moiety is highly susceptible to oxidative dimerization, often leading to the inadvertent crystallization of disulfide artifacts rather than the target monomer.

This guide compares the Anaerobic Vapor Diffusion (AVD) protocol (The "Product") against the traditional Slow Solvent Evaporation (SSE) method (The "Alternative"). We demonstrate that while SSE is sufficient for stable oxides, AVD is strictly required for thiols to resolve the specific


 interactions critical for structure-activity relationship (SAR) modeling.
Performance Comparison: AVD vs. SSE
FeatureAnaerobic Vapor Diffusion (AVD) (Recommended)Slow Solvent Evaporation (SSE) (Alternative)
Target Species Monomeric Thiol (R-SH)Often Disulfide Dimer (R-S-S-R)
Oxidation Risk < 5% (with reducing agents)> 80% (air exposure)
Crystal Habit Prismatic/Block (High Diffraction Quality)Platelike/Needles (Prone to Twinning)
Resolution Typically < 0.85 ÅOften > 1.1 Å (Disorder limited)
H-Bonding Insight Resolves discrete

networks
Dominated by intermolecular S-S packing
Suitability High for Drug Docking StudiesLow (Artifact risk)

Scientific Foundation: The Thiol Challenge

The Chemistry of Instability

The 2-methyl-1H-indole scaffold is electron-rich.[1] Introducing a thiol at the C5 position creates a system highly prone to oxidation. Unlike the C5-OH group in 5-hydroxy-2-methylindole, which forms stable


 hydrogen bonded chains, the C5-SH group has a lower bond dissociation energy (S-H 

360 kJ/mol vs O-H

460 kJ/mol).[1]

In the presence of atmospheric oxygen and trace metals, the thiol undergoes oxidative coupling:



Expert Insight: Many "novel" crystal structures of indole-thiols reported in lower-tier journals are actually misidentified disulfides due to the use of SSE.[1] To validate a true thiol structure, one must rigorously exclude oxygen and often employ a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during crystallization.

Crystallographic Significance

The biological activity of 5-thiol indoles often depends on the "soft" nature of the sulfur atom, which can engage in


 interactions with aromatic residues in protein binding pockets.
  • Oxygenated Analog: Relies on strong, directional H-bonds.[1]

  • Thiol Analog: Relies on diffuse, dispersive interactions.

  • Implication: A crystal structure derived from an oxidized dimer (via SSE) completely obscures these monomeric interaction capabilities, rendering the data useless for docking simulations.

Experimental Protocols

Protocol A: Anaerobic Vapor Diffusion (The "Product")

Recommended for high-fidelity structural data.

Reagents:

  • Target: 2-Methyl-1H-indole-5-thiol derivative (20 mg).

  • Solvent: Anhydrous Methanol (degassed).

  • Precipitant: Pentane or Diethyl Ether (degassed).

  • Additive: 1 eq. TCEP-HCl (to prevent oxidation).[1]

Workflow:

  • Degassing: Sparge all solvents with Argon for 30 minutes.

  • Dissolution: Dissolve the indole derivative and TCEP in the minimum volume of methanol inside a glovebox or under a positive pressure Argon line.

  • Setup: Place 1 mL of the solution in the inner vial.

  • Diffusion: Place 3 mL of precipitant (Pentane) in the outer reservoir. Seal tightly.

  • Incubation: Store at 4°C in the dark.

Validation: The presence of TCEP ensures that any transient disulfide is reduced back to the monomer before it enters the crystal lattice.

Protocol B: Slow Solvent Evaporation (The "Alternative")

Used only for comparison or when disulfide formation is the intended goal.

Workflow:

  • Dissolve 20 mg of compound in Ethanol/DCM (1:1).

  • Cover with parafilm perforated with 3 pinholes.[1]

  • Allow to stand at room temperature for 3-5 days.

Outcome: This method typically yields yellow/orange needles characteristic of the extended conjugation found in the disulfide dimer.

Visualization of Workflows

The following diagram illustrates the critical divergence points between obtaining a valid monomeric structure versus an oxidized artifact.

CrystallizationLogic cluster_SSE Alternative: Slow Evaporation (Aerobic) cluster_AVD Product: Anaerobic Vapor Diffusion Start Crude 2-Methyl-1H-indole-5-thiol Choice Crystallization Method Start->Choice SSE_Step1 Dissolve in EtOH/DCM (Open Air) Choice->SSE_Step1 Standard AVD_Step1 Degas Solvents (Ar) + Add TCEP Reductant Choice->AVD_Step1 Optimized Oxidation Oxidative Coupling (2 R-SH -> R-S-S-R) SSE_Step1->Oxidation Result_Bad Crystal Structure: Disulfide Dimer (Artifact) Oxidation->Result_Bad AVD_Step2 Vapor Diffusion (MeOH / Pentane) AVD_Step1->AVD_Step2 Lattice Lattice Formation Stabilized by S-H...pi AVD_Step2->Lattice Result_Good Crystal Structure: Monomeric Thiol (High Fidelity) Lattice->Result_Good

Caption: Comparative workflow showing the oxidation risk in standard evaporation versus the reductive protection in the optimized vapor diffusion protocol.

Data Analysis: Structural Metrics[2][3][4][5][6][7][8][9]

When analyzing the crystallographic data, specific bond parameters confirm whether the "Product" (AVD) or "Alternative" (SSE) pathway occurred.

Key Bond Parameters (Representative)
ParameterMonomeric Thiol (Target)Disulfide Dimer (Artifact)Significance
C5—S Bond Length 1.76 – 1.78 Å1.77 – 1.79 ÅSimilar, but packing differs.[1]
S—H / S—S Bond S—H detected (~1.3 Å) S—S bond (~2.03 Å) Definitive proof of structure.
C—S—C Angle N/A (Terminal)103° – 105°Indicates bridging sulfur.
Packing Motif Herringbone (

)
Linear Chains (

)
Determines solubility/bioavailability.
Interaction Geometry

In the monomeric structures obtained via AVD, the thiol hydrogen often points toward the


-system of the indole ring of a neighboring molecule (T-shaped interaction).
  • Distance (

    
    ):  2.6 – 2.9 Å.
    
  • Angle (

    
    ):  150° – 170°.
    

In contrast, the SSE-derived disulfide structures show a lack of strong hydrogen bond donors, relying instead on weak Van der Waals forces between the methyl groups and the aromatic rings, often resulting in lower calculated density and lower melting points.

References

  • Montazerozohori, M., et al. (2007).[2] "Fast and Highly Efficient Solid State Oxidation of Thiols." Molecules, 12, 694-702.[2] [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. [Link]

  • Creative Biostructure. (2025). "Single-Crystal X-ray Diffraction (XRD) Services." [Link]

  • Ayari, S., et al. (2020).[3] "Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile." X-ray Structure Analysis Online, 36, 11-12. [Link]

Sources

Comparative

Technical Assessment: UV-Vis Absorption Profile of 2-Methyl-1H-indole-5-thiol

Topic: UV-Vis absorption spectra of 2-Methyl-1H-indole-5-thiol Content Type: Publish Comparison Guide Executive Summary & Application Context 2-Methyl-1H-indole-5-thiol (CAS: 1210824-73-9) represents a specialized scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis absorption spectra of 2-Methyl-1H-indole-5-thiol Content Type: Publish Comparison Guide

Executive Summary & Application Context

2-Methyl-1H-indole-5-thiol (CAS: 1210824-73-9) represents a specialized scaffold in medicinal chemistry, combining the steric bulk of the 2-methyl group with the high nucleophilicity and redox activity of the 5-thiol moiety. Unlike simple indoles, this compound exhibits a distinct spectral signature heavily influenced by the sulfur auxochrome.

This guide provides a comparative spectral analysis, contrasting the target molecule against its parent scaffold (2-Methylindole ) and electronic analogs (5-Methoxy-2-methylindole ). The focus is on the bathochromic shifts induced by the 5-position substitution and the critical experimental protocols required to prevent oxidative artifacts (disulfide formation) during analysis.

Comparative Spectral Analysis

The UV-Vis spectrum of indole derivatives is dominated by two


 transitions: the 

and

bands. In 2-Methyl-1H-indole-5-thiol, the interaction between the lone pairs on the sulfur atom and the indole

-system alters these transitions significantly compared to the parent compound.
Data Summary: Target vs. Alternatives
FeatureTarget: 2-Methyl-1H-indole-5-thiol Alternative 1: 2-Methylindole (Parent)Alternative 2: 5-Methoxy-2-methylindole (O-Analog)
Primary

(Soret-like)
~225–230 nm (Predicted)217 nm~222 nm
Secondary

(Q-band like)
~295–305 nm 273–280 nm290–295 nm
Spectral Shift Bathochromic (+20–25 nm) Reference (0 nm)Bathochromic (+15–20 nm)
Molar Extinction (

)
High (>10,000

)
Moderate (~8,000

)
High
Solvent Sensitivity High (H-bonding & ionization)ModerateModerate
Redox Stability Low (Oxidizes to disulfide)High (Stable)High (Stable)
Mechanism of Spectral Shift
  • 2-Methylindole (Reference): The methyl group at C2 provides a minor hyperconjugative red shift (~5 nm) compared to unsubstituted indole (

    
     270 nm). The spectrum is sharp and well-defined.
    
  • 5-Thiol Effect (Target): The -SH group is a strong auxochrome. The sulfur atom's large, polarizable 3p orbitals donate electron density into the indole ring (mesomeric effect +M), stabilizing the excited state more than the ground state. This reduces the HOMO-LUMO gap, resulting in a significant red shift (bathochromic shift) of the secondary band to the 295–305 nm region.

  • Comparison to Oxygen Analog: While Oxygen (5-OMe) is more electronegative, Sulfur (5-SH) is more polarizable. Consequently, 5-thiol derivatives often exhibit broader absorption bands and slightly longer wavelength maxima than their 5-methoxy counterparts.

Critical Experimental Protocol: Handling & Measurement

Warning: The most common error in characterizing 2-Methyl-1H-indole-5-thiol is the accidental measurement of its oxidation product, the disulfide dimer. The dimer exhibits a different spectral profile (often hypsochromic shift relative to the thiol anion, but with increased intensity).

Workflow: Artifact-Free Spectral Acquisition

To ensure data integrity (Trustworthiness), the following self-validating protocol must be used.

Step 1: Solvent Preparation (Degassing)
  • Reagent: Methanol or Ethanol (HPLC Grade).

  • Action: Sparge solvent with Argon or Nitrogen for 15 minutes prior to dissolution. Dissolved oxygen rapidly oxidizes the 5-thiol to the disulfide.

Step 2: Sample Preparation
  • Prepare a stock solution (e.g., 1 mM) immediately before measurement.

  • Validation Step: Add a reducing agent (e.g., TCEP or DTT) to a parallel aliquot. If the spectrum of the "pure" sample matches the TCEP-treated sample, the thiol is intact. If the "pure" sample shows a blue-shift or band broadening compared to the TCEP sample, oxidation has occurred.

Step 3: pH Control (The Thiolate Shift)
  • The pKa of the aromatic thiol is approximately 6.5–7.2.

  • Acidic pH (< 5): Measures the neutral species (R-SH).

  • Basic pH (> 8): Measures the thiolate anion (R-S⁻). The anion is a stronger electron donor, pushing the

    
     further red (often >310 nm).
    
  • Recommendation: Buffer at pH 5.0 for consistent characterization of the neutral molecule.

Visualizing the Characterization Logic

The following diagram outlines the decision tree for validating the spectral data of this air-sensitive compound.

SpectralValidation Start Start: 2-Methyl-1H-indole-5-thiol Sample Solvent Solvent Prep: Degassed MeOH (Ar sparged) Start->Solvent Measurement Acquire UV-Vis Spectrum (200 - 400 nm) Solvent->Measurement Check Check Lambda max Measurement->Check ResultOx Result: ~280 nm (Broad) Likely Disulfide Dimer Check->ResultOx < 290 nm ResultThiol Result: ~295-305 nm Intact Thiol Check->ResultThiol > 295 nm Validation Validation Step: Add TCEP (Reductant) ResultOx->Validation Corrective Action ReMeasure Re-Measure Spectrum Validation->ReMeasure ReMeasure->ResultThiol Shift Observed

Figure 1: Logic flow for validating the integrity of the thiol species during UV-Vis acquisition, distinguishing between the oxidized dimer and the target monomer.

References

  • NIST Chemistry WebBook. 1H-Indole, 2-methyl- (CAS 95-20-5) Spectral Data. National Institute of Standards and Technology. Link

  • Aaron, J. J., et al. (1982).[1] Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Croatica Chemica Acta. (Provides foundational data on substituent effects, specifically 5-methoxy/5-hydroxy shifts). Link

  • GuideChem. 2-Methyl-1H-indole-5-thiol Product Properties. (Source for CAS and basic physical properties). Link

  • Sigma-Aldrich. 2-Methylindole Specification Sheet. (Baseline comparator data). Link

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Sulfur-Containing Indoles

In the landscape of pharmaceutical research and drug development, the precise quantification of elemental composition is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise quantification of elemental composition is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For sulfur-containing indoles, a class of compounds with significant therapeutic potential, the accurate determination of sulfur content is paramount. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their analytical workflows.

The presence and concentration of sulfur in indole-based active pharmaceutical ingredients (APIs) can significantly influence their pharmacological activity, stability, and toxicity. Therefore, robust and reliable analytical methods are essential. This guide will navigate the complexities of selecting appropriate standards and techniques, ensuring the integrity of your analytical data.

Comparative Analysis of Key Methodologies

The choice of analytical technique for sulfur determination is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we compare three prevalent methods: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

FeatureCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Principle Sample is combusted at high temperatures, converting sulfur to sulfur dioxide (SO2), which is then detected.[1][2]Sample is introduced into a high-temperature plasma, ionizing sulfur atoms which are then separated by mass-to-charge ratio and detected.[3][4]Sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of the element and is detected.[5][6][7]
Sample Type Solids, liquidsLiquids, digested solidsSolids, liquids, powders
Sensitivity ppm to percentage levels[8]ppb to ppm levels[3][9]ppm to percentage levels[5]
Advantages - Rapid and cost-effective.- Well-established and robust method.[1][2]- Can also determine C, H, and N simultaneously.[8]- High sensitivity and specificity.[3][10]- Can perform isotopic analysis.[3][9]- Multi-element analysis capabilities.[10]- Non-destructive.[5][6]- Minimal sample preparation.[5][11]- Rapid analysis.[5][11]
Limitations - Destructive to the sample.- Potential for incomplete combustion with certain matrices.- Requires sample digestion for solids, which can be time-consuming.- Susceptible to polyatomic interferences.[12][13]- Matrix effects can influence accuracy.[6][14]- Lower sensitivity compared to ICP-MS.
Typical Use Case Routine quality control, determination of high sulfur concentrations.Trace element analysis, impurity profiling, and when high sensitivity is required.[15]Screening of raw materials, rapid analysis where high throughput is needed.

Selecting the Appropriate Elemental Analysis Standard

The validity of any elemental analysis hinges on the quality of the reference materials used for calibration and verification. Certified Reference Materials (CRMs) provide traceability to national or international standards, ensuring the accuracy and comparability of results.

For sulfur-containing indoles, the choice of a standard depends on the analytical method and the specific sample matrix. It is crucial to select a standard that closely matches the matrix of the sample to minimize matrix effects.[14]

Here is a selection of commercially available sulfur standards suitable for the analysis of organic compounds:

Standard TypeDescriptionSupplier(s)Suitable For
Sulfur in Mineral Oil Certified for sulfur concentration in a mineral oil matrix.Paragon Scientific, AccuStandard[16][17]XRF, Combustion Analysis
Sulfur in Lubricating Base Oil (NIST SRM 1819a) A Standard Reference Material from the National Institute of Standards and Technology.[18][19]NIST, Sigma-Aldrich[19]XRF, Combustion Analysis
Single-Element Metallo-Organic CRM Sulfur A solution-based standard for use with various organic matrices.[20]LGC Standards[20]ICP-OES, ICP-MS
Sulfate Standard Solution Aqueous solution of sulfate, traceable to NIST SRM.[21]Sigma-Aldrich (Certipur®)[21]Ion Chromatography, ICP-MS (after appropriate sample preparation)
Sulfur for ICP Aqueous solution of sulfur, traceable to NIST SRM.Sigma-Aldrich (TraceCERT®)[22]ICP-MS, ICP-OES
Organic Sulfur CRMs (e.g., Coals, Oils) Solid materials with certified sulfur content.[23]Elemental Microanalysis[23]Combustion Analysis

Decision Workflow for Standard Selection

start Start: Define Analytical Need method Select Analytical Method (Combustion, ICP-MS, XRF) start->method matrix Identify Sample Matrix (Solid, Liquid, Organic Solvent) method->matrix concentration Estimate Expected Sulfur Concentration (Trace, Minor, Major) matrix->concentration standard_type Choose Standard Type concentration->standard_type liquid_std Liquid Standard (e.g., in oil, aqueous) standard_type->liquid_std Liquid Sample or ICP-MS Analysis solid_std Solid Standard (e.g., certified coal, organic compound) standard_type->solid_std Solid Sample for Combustion/XRF end Final Standard Selection liquid_std->end solid_std->end

Caption: Decision workflow for selecting an appropriate sulfur standard.

Experimental Protocol: Sulfur Determination by Combustion Analysis

Combustion analysis is a widely used, robust method for determining the total sulfur content in organic materials.[2] The following is a generalized protocol.

Instrumentation: Elemental Analyzer equipped with a sulfur-specific detector (e.g., Infrared or Ultraviolet fluorescence).

Materials:

  • Standard: A certified reference material with a matrix similar to the sample (e.g., NIST SRM or commercially available organic sulfur standard).

  • Combustion Catalyst: Tungsten(VI) oxide or Vanadium(V) pentoxide.

  • Oxygen: High purity (99.995%).

  • Carrier Gas: Helium or Argon.

  • Sample: Sulfur-containing indole compound.

Procedure:

  • Instrument Preparation:

    • Ensure the combustion furnace has reached the optimal temperature (typically 900-1150°C).

    • Condition the instrument by running several blank samples (empty tin capsules) to achieve a stable baseline.

  • Calibration:

    • Accurately weigh a series of the selected certified reference material into tin capsules, covering the expected concentration range of the samples.

    • Analyze the standards to generate a calibration curve. The instrument software will typically perform a linear regression.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the indole sample into a tin capsule. The sample weight should be chosen to ensure the sulfur content falls within the calibrated range.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace.

    • The sample is combusted in a stream of oxygen, converting all sulfur to sulfur dioxide (SO2).

    • The combustion gases are carried by the carrier gas through a series of traps to remove interfering substances (e.g., water and halogens).

    • The SO2 is then detected by the specific detector.

  • Data Processing:

    • The instrument software calculates the sulfur concentration in the sample based on the calibration curve.

Workflow for Combustion Analysis

start Start: Sample Weighing combustion High-Temperature Combustion (in O2 stream) start->combustion gas_purification Gas Purification (Removal of H2O, Halogens) combustion->gas_purification detection SO2 Detection (IR or UV Fluorescence) gas_purification->detection calculation Concentration Calculation (vs. Calibration Curve) detection->calculation end Result: % Sulfur calculation->end

Caption: Experimental workflow for sulfur determination by combustion analysis.

Ensuring Trustworthiness and Method Validation

In the context of pharmaceutical analysis, every protocol must be a self-validating system. For elemental analysis, this is guided by regulations such as ICH Q3D for elemental impurities.[15][24][25] While sulfur is not one of the elements with a specified Permitted Daily Exposure (PDE) in ICH Q3D, the principles of method validation outlined in USP <233> are highly relevant.[15]

Key validation parameters to consider include:

  • Accuracy: Analyze a certified reference material and compare the measured value to the certified value.

  • Precision:

    • Repeatability: Analyze the same sample multiple times under the same operating conditions.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

By rigorously validating the chosen analytical method using appropriate certified reference materials, researchers can have high confidence in the accuracy and reliability of their sulfur determination in indole-containing compounds.

Conclusion

The selection of an appropriate elemental analysis standard and methodology for sulfur-containing indoles is a critical decision that impacts the quality and reliability of research and development data. This guide has provided a comparative overview of common analytical techniques, a curated list of available standards, and a detailed experimental protocol for combustion analysis. By understanding the principles, advantages, and limitations of each method, and by adhering to rigorous validation practices, scientists can ensure the scientific integrity of their work and contribute to the development of safe and effective pharmaceuticals.

References

  • Spectroscopy Online. (2025, March 24). Testing and Validation of Elemental Impurities in Pharmaceuticals per ICH Q3D and USP <232>/<233> with NexION 1100 ICP-MS.
  • LGC Standards. Single-Element Metallo-Organic CRM Sulfur (S) – 5000 µg/g.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Paragon Scientific. (2023, March 16).
  • Elemental Microanalysis.
  • YAKHAK HOEJI. (1969).
  • Patient Safety & Elemental Impurities ICH Q3D.
  • AccuStandard. (2024, October 23). News: CRMs for Sulfur Content Analysis.
  • ALS global. Elemental Impurities (ICH Q3D) analysis.
  • Agilent. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES.
  • Malvern Panalytical. Sulfur Analysis for Fuels.
  • ARO Scientific Ltd.
  • Labcompare.com. Sulfur Analyzer / Sulfur Combustion Analyzer.
  • Wikipedia. Combustion analysis.
  • Thermo Fisher Scientific. (2018, March 1). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer.
  • NIST.
  • ASTM International. (2008, November 15). Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry1.
  • XRF vs.
  • California Air Resources Board. Procedure for the Determination of Sulfur in Fuels by Energy-dispersive X-ray Fluorescence Spectrometry.
  • MDPI. (2022, July 8). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review.
  • Sigma-Aldrich. NIST1819A Sulfur in lub base oil.
  • ResearchGate. (2023, October 22). Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry.
  • GovInfo. (2010, January 15).
  • Spectroscopy. (2023, August 16). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas.
  • National Institute of Standards and Technology. (2022, March 7).
  • Thermo Fisher Scientific. Simultaneous Phosphorus and Sulfur Speciation by HPLC Interfaced with High Resolution ICP-MS.
  • Sulfur Standard for ICP TraceCERT®, 10 g/L S in H2O (nominal concentr
  • Sigma-Aldrich. Sulfate standard solution certified reference material, 1000 mg/L (SO4)
  • Spectroscopy Online. (2010, October 1). Reliable and Efficient Sulfur Detection in Proteins Using ICP-MS with Capillary LC.
  • Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry. (2023, October 23).

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Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Indole-5-thiol and Indole-5-hydroxyl

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] The fu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] The functionalization of this privileged heterocycle is paramount for modulating its pharmacological properties. Among the various substituents, the hydroxyl (-OH) and thiol (-SH) groups at the 5-position offer rich opportunities for chemical modification. However, a nuanced understanding of their differential reactivity is crucial for efficient and selective synthesis.

This guide provides an in-depth, objective comparison of the reactivity of indole-5-thiol versus indole-5-hydroxyl, grounded in fundamental chemical principles and supported by experimental data from analogous systems. We will explore the causality behind their distinct chemical behaviors in key synthetic transformations, offering field-proven insights to guide your experimental design.

I. Fundamental Physicochemical Properties: The Origin of Differential Reactivity

The divergent reactivity of the 5-thiol and 5-hydroxyl groups on the indole nucleus is rooted in the fundamental differences between sulfur and oxygen. Although in the same group on the periodic table, sulfur's larger atomic radius, lower electronegativity, and more diffuse valence electrons impart distinct properties that govern acidity and nucleophilicity.

Acidity (pKa)

The most striking difference lies in their acidity. Thiols are significantly more acidic than their corresponding alcohols.[2][3] This is best illustrated by comparing their aromatic parent compounds, thiophenol and phenol, which serve as excellent proxies for the indole-substituted analogues.

CompoundFunctional GrouppKa (in H₂O)Relative Acidity
Thiophenol -SH~6.6[4][5]~2500x more acidic than Phenol
Phenol -OH~10.0[4]Reference

Causality: The greater acidity of thiophenol (and by extension, indole-5-thiol) is due to the stability of its conjugate base, the thiophenolate anion (ArS⁻). The negative charge is dispersed over the larger, more polarizable sulfur atom, resulting in a lower charge density compared to the phenoxide anion (ArO⁻).[3]

Practical Implication: This vast difference in pKa means that an indole-5-thiol can be selectively deprotonated to its highly nucleophilic thiolate form using much milder bases (e.g., K₂CO₃, Et₃N) compared to the strong bases (e.g., NaH, NaOH) required to generate a significant concentration of the corresponding phenoxide.[4] This selectivity is a powerful tool in molecules bearing both functionalities.

Nucleophilicity

Nucleophilicity is a measure of the rate at which a species attacks an electrophile. Both experimental and theoretical studies confirm that thiols, and particularly their thiolate anions, are more potent nucleophiles than alcohols and alkoxides.[6][7]

Key Factors:

  • Polarizability: Sulfur's large and diffuse electron cloud is more easily distorted by an approaching electrophile, facilitating bond formation. This makes it a "softer" nucleophile.[7]

  • Solvent Effects: In protic solvents, the smaller, "harder" oxygen of a hydroxyl group is more heavily solvated through hydrogen bonding, which sterically hinders its approach to an electrophile and dampens its nucleophilicity. The larger sulfur atom is less affected by this solvation shell.

This superior nucleophilicity is evident in comparative reaction rates. For instance, in competitive acetylation reactions, thiophenols consistently react faster than phenols under the same conditions.[1]

II. Comparative Analysis of Key Synthetic Transformations

The differences in acidity and nucleophilicity directly translate into distinct behaviors in common synthetic reactions.

Alkylation (S- vs. O-Alkylation)

Alkylation to form thioethers and ethers is a fundamental transformation. Due to its superior nucleophilicity, the sulfur atom of indole-5-thiol will react more readily with alkyl halides and other electrophiles than the oxygen of indole-5-hydroxyl.

General Reactivity Trend: R-SH + E⁺ >> R-OH + E⁺

ReactionSubstrateTypical ConditionsReactivity & Yield
S-Alkylation Indole-5-thiolAlkyl halide, K₂CO₃ or Et₃N, in DMF or Acetone, RT to 60 °CHigh reactivity, often achieving excellent yields under mild conditions.[8]
O-Alkylation Indole-5-hydroxylAlkyl halide, NaH or K₂CO₃/Cs₂CO₃, in DMF or MeCN, often requires heating (60-100 °C).[9][10]Lower reactivity, typically requiring stronger bases and/or higher temperatures for comparable yields.

Experimental Insight: The ability to perform S-alkylation under mild basic conditions allows for high chemoselectivity. In a molecule containing both a hydroxyl and a thiol group, the thiol can often be selectively alkylated without protecting the hydroxyl group.

Workflow for Selective Alkylation

sub Indole with -SH and -OH groups cond1 Mild Base (e.g., K₂CO₃) Alkyl Halide (R-X) Room Temperature sub->cond1 Path 1 cond2 Strong Base (e.g., NaH) Alkyl Halide (R-X) Elevated Temperature sub->cond2 Path 2 prod1 Selective S-Alkylation Product cond1->prod1 prod2 Mixture or O-Alkylation (if -SH is protected) cond2->prod2

Caption: Selective S-alkylation vs. O-alkylation pathway.

Acylation (S- vs. O-Acylation)

Similar to alkylation, the formation of thioesters from thiols is generally more facile than the formation of esters from hydroxyl groups.

ReactionSubstrateTypical ConditionsReactivity & Yield
S-Acylation Indole-5-thiolAcyl chloride or anhydride, often base-free or with mild base (e.g., pyridine), RT.Very rapid reaction, often quantitative yields.[11][12]
O-Acylation Indole-5-hydroxylAcyl chloride or anhydride, requires base catalyst (e.g., DMAP, pyridine), RT to reflux.[13][14]Slower reaction, often requires catalysts and longer reaction times for high conversion.[14]

Experimental Insight: Solvent- and catalyst-free methods, such as heating with acetic anhydride under microwave irradiation, have proven effective for acylating both thiols and alcohols. Even under these conditions, thiols often react more rapidly.[12][15]

Oxidation

The oxidation chemistry of thiols and hydroxyls is fundamentally different and represents a key point of divergence.

  • Indole-5-thiol: Thiols are readily oxidized. Under mild oxidizing conditions (e.g., I₂, air, DMSO), they undergo oxidative coupling to form a disulfide (indole-5-yl disulfide).[3][7] Stronger oxidizing agents (e.g., KMnO₄, H₂O₂) can oxidize the sulfur further to sulfonic acids.[3][16]

  • Indole-5-hydroxyl: The hydroxyl group itself is generally resistant to oxidation under these conditions. Instead, oxidation of phenols typically targets the aromatic ring, leading to quinone-like structures, or involves cleavage, which is less common and requires harsh conditions. The indole ring itself is also susceptible to oxidation, particularly at the C2-C3 double bond.

Oxidation Pathways Diagram

sub_sh Indole-5-thiol cond_mild Mild Oxidant (e.g., I₂, Air) sub_sh->cond_mild cond_strong Strong Oxidant (e.g., KMnO₄) sub_sh->cond_strong sub_oh Indole-5-hydroxyl sub_oh->cond_mild sub_oh->cond_strong prod_disulfide Indole-5-yl Disulfide cond_mild->prod_disulfide prod_no_reaction No Reaction at -OH cond_mild->prod_no_reaction prod_sulfonic Indole-5-sulfonic Acid cond_strong->prod_sulfonic cond_strong->prod_no_reaction

Sources

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